Product packaging for VE-821(Cat. No.:CAS No. 1232410-49-9)

VE-821

Cat. No.: B612159
CAS No.: 1232410-49-9
M. Wt: 368.4 g/mol
InChI Key: DUIHHZKTCSNTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-amino-6-(4-methylsulfonylphenyl)-N-phenyl-2-pyrazinecarboxamide is an aromatic amide.
an antineoplastic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O3S B612159 VE-821 CAS No. 1232410-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679574
Record name 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232410-49-9
Record name VE-821
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VE-821
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

VE-821: A Deep Dive into Its Potent and Selective Inhibition of ATR Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and mechanism of action of VE-821, a potent and highly selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replicative stress and defects in other DDR pathways, ATR has emerged as a promising target for cancer therapy. This compound has been instrumental in the preclinical validation of this approach.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[1][2] By binding to the ATP-binding pocket of the ATR enzyme, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of downstream targets, most notably Chk1 (Checkpoint kinase 1), thereby disrupting the ATR-Chk1 signaling axis.[3][4][5] The abrogation of this pathway impairs the cell's ability to arrest the cell cycle at the G2/M checkpoint in response to DNA damage, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[3][6]

Quantitative Analysis of Kinase Selectivity

The efficacy of a targeted inhibitor is intrinsically linked to its selectivity. This compound exhibits remarkable selectivity for ATR over other kinases, including those from the same phosphatidylinositol 3-kinase-related kinase (PIKK) family. The following table summarizes the inhibitory activity of this compound against a panel of key kinases.

Kinase TargetInhibition Constant (Ki)IC50Fold Selectivity vs. ATR (based on Ki)
ATR 13 nM 26 nM-
ATM16 µM>8 µM>1230x
DNA-PK2.2 µM4.4 µM>169x
mTOR>1 µM->76x
PI3Kγ3.9 µM->300x

Data compiled from multiple sources.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of this compound, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for assessing its selectivity.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 ATR Pathway cluster_2 Inhibition DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival VE821 This compound VE821->ATR

Figure 1: DNA Damage Response Pathway Inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound is a selective ATR inhibitor biochemical_assay Biochemical Kinase Assay (e.g., Radiometric-Phosphate Incorporation) start->biochemical_assay determine_ic50_ki Determine IC50 and Ki values for ATR and other kinases biochemical_assay->determine_ic50_ki cell_based_assay Cell-Based Assays (e.g., Western Blot for pChk1) determine_ic50_ki->cell_based_assay confirm_target_engagement Confirm Target Engagement in a cellular context cell_based_assay->confirm_target_engagement cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) confirm_target_engagement->cell_cycle_analysis assess_phenotypic_effect Assess Phenotypic Effect (e.g., G2/M checkpoint abrogation) cell_cycle_analysis->assess_phenotypic_effect end Conclusion: This compound is a potent and selective ATR inhibitor assess_phenotypic_effect->end

Figure 2: Experimental Workflow for this compound Selectivity Profiling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the selectivity of this compound. Specific details may vary between laboratories and experimental systems.

Biochemical Kinase Assay (Radiometric-Phosphate Incorporation)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

  • Reaction Mixture Preparation: A stock solution is prepared containing the appropriate kinase buffer, the purified kinase (e.g., ATR, ATM, DNA-PK), and a target peptide substrate.

  • Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is incubated at 25°C for a predetermined time course.

  • Stopping the Reaction: The reaction is stopped, typically by the addition of a strong acid or by spotting the mixture onto a phosphocellulose membrane.

  • Quantification: The amount of radioactive phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Michaelis-Menten equation.[1]

Cell-Based Western Blot for Chk1 Phosphorylation

This assay confirms the on-target activity of this compound in a cellular context by measuring the phosphorylation of a direct downstream target of ATR.

  • Cell Culture and Treatment: Cancer cell lines are cultured to a suitable confluency. The cells are then treated with a DNA damaging agent (e.g., ionizing radiation, topoisomerase inhibitors) to activate the ATR pathway.[4][5] A subset of cells is pre-treated with varying concentrations of this compound for a specified time before the addition of the DNA damaging agent.

  • Cell Lysis: After the treatment period, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Chk1 (e.g., anti-phospho-Chk1 Ser345). A primary antibody against total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

  • Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 or loading control band to determine the effect of this compound on ATR-mediated Chk1 phosphorylation.[5][7]

Cell Cycle Analysis by Flow Cytometry

This method assesses the functional consequence of ATR inhibition on cell cycle progression following DNA damage.

  • Cell Treatment: Cells are treated with a DNA damaging agent in the presence or absence of this compound, as described in the western blot protocol.

  • Cell Fixation: At various time points after treatment, cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. The abrogation of the G2/M checkpoint by this compound is observed as a decrease in the percentage of cells accumulating in the G2/M phase after DNA damage, compared to cells treated with the damaging agent alone.[6][8]

Conclusion

The data and experimental evidence overwhelmingly demonstrate that this compound is a highly potent and selective inhibitor of ATR kinase. Its ability to specifically target ATR with minimal off-target effects on other closely related kinases makes it an invaluable tool for studying the intricacies of the DNA damage response and a strong candidate scaffold for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for the continued investigation of ATR inhibitors and their potential clinical applications.

References

Foundational Research on VE-821 as a Cancer Therapeutic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on VE-821, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In many cancers, dependency on the ATR pathway is heightened due to underlying defects in other DDR pathways (such as those involving ATM or p53) and increased replicative stress from oncogenic drivers. This creates a therapeutic window for ATR inhibitors like this compound, which can selectively target cancer cells or sensitize them to DNA-damaging agents such as chemotherapy and radiation.

Mechanism of Action: ATR Inhibition

ATR is a master kinase in the phosphatidylinositol 3-kinase-related kinase (PIKK) family that is activated by a wide range of DNA damage and replication problems, particularly single-stranded DNA (ssDNA) coated with replication protein A (RPA).[1] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), on serine 345.[2][3] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair and preventing the propagation of damaged DNA.[4][5]

This compound is an ATP-competitive inhibitor of ATR's kinase activity.[3][6] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of its downstream targets, including Chk1.[7][8] This abrogation of the ATR-Chk1 signaling axis disables the damage-induced cell cycle checkpoints.[4][8] Consequently, cells treated with DNA-damaging agents in the presence of this compound are unable to arrest their cell cycle, forcing them into mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and cell death.[4]

ATR_Pathway cluster_pathway ATR Signaling Cascade cluster_outcome Cellular Outcome ReplicationStress Replication Stress (e.g., Gemcitabine) ATR ATR Kinase ReplicationStress->ATR DNADamage DNA Damage (e.g., Radiation, Cisplatin) DNADamage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates pChk1 p-Chk1 (S345) CellCycleArrest S and G2/M Checkpoint Arrest pChk1->CellCycleArrest Activates DNARepair DNA Repair pChk1->DNARepair Promotes MitoticCatastrophe Mitotic Catastrophe & Cell Death CellCycleArrest->MitoticCatastrophe Bypassed by this compound DNARepair->MitoticCatastrophe Impaired by this compound VE821 This compound VE821->ATR

Caption: ATR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from foundational research.

Table 1: Kinase Inhibitory Activity and Selectivity of this compound

This table demonstrates the high potency of this compound for ATR and its selectivity over other related PIKK family kinases.

KinaseInhibition Constant (Ki)IC50Reference(s)
ATR 13 nM 26 nM [3][6]
ATM16 µM>8 µM[3][6]
DNA-PK2.2 µM4.4 µM[3][6]
mTOR>1 µMNot Reported[3][6]
PI3Kγ3.9 µMNot Reported[3][6]
Table 2: In Vitro Efficacy of this compound as a Sensitizing Agent

This compound demonstrates significant synergy with various DNA-damaging agents across multiple cancer cell lines.

Cell Line (Cancer Type)Combination AgentThis compound Conc.Key ResultReference(s)
MDA-MB-231 (Breast)Camptothecin1 µMStrong synergistic cytotoxicity (CI < 0.3)[7][9]
HT-29 (Colon)Camptothecin1 µMSynergistic cytotoxicity (CI < 0.7)[7]
HCT-116 (Colon)Irinotecan (SN38)Nontoxic Conc.4.5–27 fold reduction in SN38 IC50 (with PARPi)[10]
PSN-1 (Pancreatic)Gemcitabine1 µMSignificant chemosensitization[8][11]
MiaPaCa-2 (Pancreatic)Gemcitabine1 µMSignificant chemosensitization[8][11]
PSN-1 (Pancreatic)Radiation (IR)1 µMSignificant radiosensitization[5][8]
AGS (Gastric)Cisplatin1-5 µMEnhanced inhibition of proliferation and apoptosis[4]
MKN-45 (Gastric)Cisplatin1-5 µMEnhanced inhibition of proliferation and apoptosis[4]
Multiple Cancer LinesAZD7762 (Chk1i)0.3 µMSynergistic cytotoxicity (CI < 1) in 7 cancer lines[12]

CI = Combination Index; a value < 1 indicates synergy.

Table 3: Apoptosis Induction by this compound in Combination Therapy

The combination of this compound with Topoisomerase I inhibitors leads to a marked increase in apoptosis.

Cell LineCombination TreatmentIncrease in Early Apoptotic Cells (Annexin V+/PI-)Reference(s)
Not specifiedThis compound + CamptothecinFrom 4.5% to 26%[2][7]
Not specifiedThis compound + LMP-400From 16.6% to 28.7%[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize this compound.

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start: Cancer Cell Culture seed Seed cells in appropriate plates/ dishes start->seed treat Treat with: 1. Vehicle Control 2. This compound alone 3. Agent X alone 4. This compound + Agent X seed->treat viability Cell Viability Assay (MTS/CCK-8) treat->viability western Western Blot (p-Chk1, γH2AX) treat->western if_stain Immunofluorescence (γH2AX, Rad51 foci) treat->if_stain facs Flow Cytometry (Cell Cycle, Apoptosis) treat->facs end Endpoint: Data Analysis & Interpretation viability->end western->end if_stain->end facs->end

Caption: General experimental workflow for a combination study with this compound.

Cell Viability / Cytotoxicity Assays
  • Principle: To measure the effect of this compound, alone or in combination, on cell proliferation and survival.

  • Protocol (MTS/CCK-8):

    • Seed cells in 96-well plates and allow them to adhere overnight.[3]

    • Treat cells with varying concentrations of this compound and/or a second agent (e.g., cisplatin, gemcitabine). Include vehicle-only controls.

    • Incubate for a specified period (e.g., 48-96 hours).[3][4]

    • Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[3]

    • Normalize data to vehicle-treated controls to determine the percentage of cell viability.

  • Protocol (Clonogenic Survival):

    • Seed a low number of cells in 6-well plates.

    • Treat with this compound for a defined period (e.g., 1 hour pre-treatment) before exposure to radiation or another agent.[8]

    • Wash off the drugs and replace with fresh media.

    • Incubate for 7-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count colonies containing >50 cells to determine the surviving fraction.

Western Blotting for DDR Proteins
  • Principle: To detect changes in the phosphorylation status and expression of key proteins in the ATR pathway.

  • Protocol:

    • Treat cells as required and incubate for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Chk1 Ser345, anti-γH2AX Ser139, anti-GAPDH).[4][7]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci
  • Principle: To visualize the formation of nuclear foci representing sites of DNA damage (γH2AX) and repair (Rad51).

  • Protocol:

    • Grow and treat cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde or ice-cold methanol.[13][14]

    • Permeabilize the cells with a detergent solution (e.g., 0.2-0.5% Triton X-100 in PBS).[14]

    • Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30 minutes.[14]

    • Incubate with primary antibodies (e.g., anti-γH2AX, anti-Rad51) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][13]

    • Wash cells three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.

    • Visualize and quantify foci using a fluorescence or confocal microscope.

Cell Cycle Analysis
  • Principle: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using propidium iodide (PI) staining, which binds stoichiometrically to DNA.

  • Protocol:

    • Treat cells with this compound and/or other agents.

    • Harvest cells, including both adherent and floating populations, and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

    • Wash the cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase.[12]

DNA Fiber Assay
  • Principle: To directly visualize DNA replication at the single-molecule level and assess parameters like replication fork speed and origin firing.

  • Protocol:

    • Sequentially pulse-label cells with two different thymidine analogs, 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for defined periods (e.g., 20-45 minutes each).[7][9] Treat with this compound and/or other agents during one or both pulses.

    • Harvest a small number of cells and lyse them in a spreading buffer on a microscope slide.

    • Tilt the slide to allow the DNA to spread down the slide in a linear fashion.

    • Fix the DNA fibers with a methanol/acetic acid solution.

    • Denature the DNA with HCl.

    • Perform immunodetection using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently-labeled secondary antibodies.

    • Capture images using a fluorescence microscope and measure the length of the labeled tracks to analyze replication dynamics.[7][9]

Logical Framework for Synthetic Lethality

A key therapeutic strategy for this compound is exploiting synthetic lethality. This occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing deficiency in another parallel DNA repair pathway (e.g., ATM), while normal cells with both pathways intact can survive.

synthetic_lethality cluster_normal Normal Cell cluster_cancer Cancer Cell (ATM-deficient) n_ATR ATR Pathway (Active) n_ATR_inhibited ATR Pathway (Inhibited) n_ATM ATM Pathway (Active) n_survival Cell Survival n_ATM->n_survival Compensates n_VE821 This compound n_VE821->n_ATR Inhibits c_ATR ATR Pathway (Active) c_ATR_inhibited ATR Pathway (Inhibited) c_ATM ATM Pathway (Deficient) c_death Cell Death (Synthetic Lethality) c_ATM->c_death No Compensation c_VE821 This compound c_VE821->c_ATR Inhibits c_ATR_inhibited->c_death No Compensation

References

VE-821: A Technical Guide to Its Core Mechanism and Effect on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: VE-821 is a potent and highly selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATR, this compound effectively disables critical cell cycle checkpoints, particularly the intra-S and G2/M checkpoints, which are frequently relied upon by cancer cells to survive endogenous replication stress and the effects of DNA-damaging agents.[3][4] This targeted disruption forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. This whitepaper provides an in-depth examination of the molecular mechanism of this compound, its quantitative effects on cell cycle progression, and detailed protocols for assessing its activity.

Introduction: The Role of ATR in Cell Cycle Control

The integrity of the genome is paramount for cell survival. Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect DNA lesions, halt cell cycle progression to allow for repair, and initiate apoptosis if the damage is irreparable.[5] A central player in this network is the ATR kinase, which is primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of other DNA lesions.[6]

Upon activation, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1).[7][8] Phosphorylated Chk1 orchestrates cell cycle arrest by inactivating CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6] This ATR-Chk1 signaling axis is crucial for the S-phase checkpoint, which stabilizes replication forks and suppresses the firing of late replication origins, and the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA.[6][9] Many cancer cells exhibit defects in the G1 checkpoint (e.g., p53 mutations) and experience high levels of replication stress, making them highly dependent on the ATR-mediated S and G2/M checkpoints for survival.[3] This dependency creates a therapeutic window for ATR inhibitors like this compound.

Molecular Mechanism of Action of this compound

This compound functions as a potent, ATP-competitive inhibitor of ATR kinase.[2][10] Its high selectivity for ATR over other related PI3K-related kinases (PIKKs) such as ATM and DNA-PK minimizes off-target effects.[1][10] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation and subsequent activation of downstream targets like Chk1, effectively shutting down the signaling cascade responsible for checkpoint activation.[4][8]

G cluster_1 Pharmacological Intervention VE821 This compound ATR ATR VE821->ATR Inhibits ATP Binding

Caption: ATR signaling pathway and the inhibitory action of this compound.

The specificity of this compound is critical to its function. The following table summarizes its inhibitory constants (Kᵢ) and IC50 values against ATR and other key kinases in the DDR pathway.

KinaseAssay TypeValueCitation
ATR Kᵢ 13 nM [1][2][10]
ATR IC50 26 nM [1][10]
ATMKᵢ16 µM[1][10]
DNA-PKKᵢ2.2 µM[1][10]
mTORKᵢ>1 µM[1][10]
PI3KγKᵢ3.9 µM[1][10]

Impact on Cell Cycle Checkpoints

The primary consequence of ATR inhibition by this compound in cancer cells is the abrogation of DNA damage-induced cell cycle arrest.

In response to DNA-damaging agents like ionizing radiation (IR) or certain chemotherapies, cancer cells typically arrest in the G2 phase to repair DNA before entering mitosis. This compound overrides this safety mechanism.[3] Studies in pancreatic and gastric cancer cells show that in the presence of this compound, irradiated cells fail to arrest in G2/M and proceed into mitosis.[3][4][8] This premature mitotic entry with damaged chromosomes leads to genomic instability and ultimately cell death, a mechanism known as mitotic catastrophe.[4]

This compound also disrupts the intra-S-phase checkpoint, which is activated by replication stress.[7][9] Treatment with topoisomerase I inhibitors, for example, causes a delay in S-phase progression. This compound abrogates this delay, forcing cells to continue DNA replication despite the presence of damage.[7][9] This leads to the collapse of replication forks, accumulation of DNA double-strand breaks (evidenced by increased γH2AX), and cell death.[9][11] In some cell lines, this compound treatment alone can cause an S-phase arrest, suggesting that inhibiting ATR can exacerbate endogenous levels of replication stress to a lethal level.[11][12]

The following tables quantify the impact of this compound on cell cycle phase distribution in different cancer cell lines following treatment with ionizing radiation (IR).

Table 1: Cell Cycle Distribution in Pancreatic Cancer Cells 24h Post-Irradiation (6 Gy) [3]

Cell LineTreatment% G0/G1% S% G2/M
MiaPaCa-2 Control552520
6 Gy IR201565
6 Gy IR + this compound (1 µM)402535
PSN-1 Control602020
6 Gy IR251065
6 Gy IR + this compound (1 µM)452035
Note: Values are representative estimates based on graphical data and descriptions in Prevo et al., 2015, indicating a significant reduction in the IR-induced G2/M peak.

Table 2: Cell Cycle Distribution in Chondrosarcoma Cells 24h Post-Irradiation (8 Gy) [12]

Cell LineTreatment% G0/G1% S% G2/M
SW-1353 Control69.2 ± 3.118.0 ± 1.812.8 ± 1.7
This compound (10 µM)65.6 ± 3.420.3 ± 2.214.1 ± 1.6
8 Gy C-ions21.4 ± 2.610.6 ± 1.568.0 ± 3.8
8 Gy C-ions + this compound35.1 ± 3.014.5 ± 2.150.4 ± 4.2
Cal78 Control55.4 ± 3.528.1 ± 2.516.5 ± 1.3
This compound (10 µM)39.7 ± 2.943.2 ± 3.317.1 ± 1.8
8 Gy C-ions25.2 ± 2.812.3 ± 1.962.5 ± 4.1
8 Gy C-ions + this compound22.1 ± 2.525.7 ± 2.752.2 ± 3.9
Data presented as mean ± SD.[12]

Experimental Protocols

Assessing the impact of this compound on cell cycle checkpoints involves several key techniques.

G

Caption: A typical experimental workflow for cell cycle analysis via flow cytometry.

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Plating: Seed cells (e.g., MiaPaCa-2, SW-1353) in 6-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.[3] Subsequently, expose cells to the DNA-damaging agent (e.g., 6 Gy irradiation). Include appropriate vehicle and single-agent controls.

  • Incubation: Incubate the cells for the desired time course (e.g., 12, 24, or 48 hours).

  • Harvesting: Aspirate the media, wash with PBS, and detach cells using trypsin. Collect all cells, including those in the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping. Store cells at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution from the DNA content histogram.

This protocol is used to detect changes in the phosphorylation status of key DDR proteins like Chk1 and H2AX (as γH2AX).

  • Cell Lysis: Following treatment as described above, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-15% gradient gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pChk1 Ser345, anti-γH2AX Ser139, anti-Vinculin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Conclusion

This compound is a selective and potent inhibitor of ATR kinase that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism prevents cancer cells from arresting the cell cycle to repair DNA damage, forcing them into a lethal mitotic catastrophe. The ability of this compound to sensitize cancer cells to a wide range of DNA-damaging agents, including radiation and various chemotherapies, underscores its significant therapeutic potential.[3][4][9] The experimental frameworks provided herein offer robust methods for researchers to further investigate and quantify the checkpoint-abrogating effects of this compound and other ATR inhibitors in various preclinical models.

References

Unveiling Synthetic Lethality: A Technical Guide to VE-821 and its Interaction with DNA Repair Defects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compelling synthetic lethal relationship between VE-821, a potent and selective ATR inhibitor, and various DNA repair deficiencies. As cancer therapies increasingly move towards precision medicine, understanding and exploiting synthetic lethality offers a promising avenue for developing targeted treatments. This document provides a comprehensive overview of the mechanism of action of this compound, its synergistic effects with specific DNA repair defects, detailed experimental protocols for key assays, and a summary of critical quantitative data.

Introduction to this compound and the Principle of Synthetic Lethality

This compound is a small molecule inhibitor that specifically targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, playing a pivotal role in cell cycle checkpoint activation and DNA repair.[4][5] Its inhibition by this compound disrupts these critical cellular processes.

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events (e.g., a mutation in a DNA repair gene and the inhibition of a parallel pathway) results in cell death, while either event alone is viable. In the context of cancer, this principle can be exploited to selectively kill tumor cells that harbor specific DNA repair defects, while sparing normal, healthy cells. This compound leverages this by targeting the ATR pathway, which becomes essential for survival in cancer cells with pre-existing defects in other DNA repair pathways, such as those involving ATM or BRCA proteins.[3][5][6][7]

Mechanism of Action: The ATR-CHK1 Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of ATR kinase activity.[1][2][3] This disrupts the ATR-CHK1 signaling cascade, a central pathway in the response to DNA damage and replication stress.

ATR_CHK1_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_response Cellular Response DNA_Damage ssDNA / Stalled Forks ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair (e.g., HR) CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis VE821 This compound VE821->ATR inhibits

Figure 1: Simplified ATR-CHK1 signaling pathway and the inhibitory effect of this compound.

Under normal conditions, ATR activation leads to the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at serine 345.[2][4][5] This phosphorylation event initiates a cascade that results in cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents CHK1 phosphorylation, thereby abrogating the S and G2/M cell cycle checkpoints.[8][9] This forces cells with damaged DNA to proceed through mitosis, leading to catastrophic genomic instability and ultimately, apoptosis.

Synthetic Lethality with DNA Repair Defects

The efficacy of this compound as a synthetic lethal agent is most pronounced in cells with compromised DNA repair pathways.

ATM Deficiency

Ataxia-telangiectasia mutated (ATM) is another critical kinase in the DDR, primarily activated by DNA double-strand breaks (DSBs). ATM and ATR have partially overlapping functions, and in the absence of functional ATM, cells become heavily reliant on ATR for survival, especially in the presence of DNA damage.[4][6] This dependency creates a synthetic lethal vulnerability that can be exploited by this compound. Studies have shown that ATM-deficient cancer cells are particularly sensitive to ATR inhibition.[10]

p53 Deficiency

The tumor suppressor p53 plays a crucial role in the G1/S checkpoint and in inducing apoptosis following DNA damage. In p53-deficient tumors, the G2/M checkpoint, which is regulated by the ATR-CHK1 pathway, becomes critical for preventing mitotic catastrophe. By inhibiting ATR, this compound effectively disables this last line of defense, leading to selective killing of p53-deficient cancer cells.[4][5]

BRCA1/2 Mutations and Homologous Recombination Deficiency

BRCA1 and BRCA2 are key proteins involved in homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks.[11] Cells with mutations in BRCA1 or BRCA2 are deficient in HR and are often sensitive to inhibitors of poly(ADP-ribose) polymerase (PARP). Recent evidence suggests that ATR inhibition can also be synthetically lethal with BRCA mutations.[11][12] ATR is required for the formation of RAD51 foci, a critical step in HR, and its inhibition can exacerbate the DNA repair defects in BRCA-deficient cells.[8][11] Furthermore, this compound has been shown to overcome PARP inhibitor resistance in BRCA1-deficient cancer cells.[11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's potency, selectivity, and cellular effects.

Table 1: Kinase Inhibitory Potency of this compound

KinaseKi (nM)IC50 (nM)
ATR1326
ATM16,000>8,000
DNA-PK2,2004,400
mTOR>1,000-
PI3Kγ3,900-

Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Effects of this compound in Different Genetic Backgrounds

Cell LineGenetic BackgroundEffect of this compoundObservation
Various Cancer Cell LinesWild-typeReversible cell cycle arrestMinimal cell death in normal cells.[1]
ATM-deficientATM-/-Increased cell deathSynthetic lethal interaction.[10]
p53-deficientp53-/-Increased cell deathAbrogation of G2/M checkpoint.[4][5]
BRCA1-deficientBRCA1-/-Increased sensitivity, overcomes PARP inhibitor resistanceInhibition of rewired homologous recombination.[11]
Pancreatic Cancer Cellsp53 mutantRadiosensitization and chemosensitizationIncreased DNA damage and inhibition of homologous recombination.[8][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of this compound.

Cell Viability and Clonogenic Survival Assays

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plates Treat_Cells Treat with this compound and/or DNA damaging agent Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_Reagent Add MTS or CellTiter-Glo reagent Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze data and plot dose-response curves Measure_Signal->Analyze_Data

Figure 2: Workflow for cell viability assays.

Objective: To assess the effect of this compound, alone or in combination with other agents, on cell proliferation and survival.

Materials:

  • Cell lines of interest

  • 96-well plates

  • This compound (stock solution in DMSO)

  • DNA damaging agents (e.g., cisplatin, olaparib)

  • MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • The following day, treat the cells with a range of concentrations of this compound, the DNA damaging agent, or a combination of both. Include a DMSO-treated control.

  • Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.[1][8]

  • For MTS assays, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[1]

  • For CellTiter-Glo assays, add the reagent to each well, mix, and measure luminescence.[15]

  • Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.

Western Blotting for Phospho-CHK1

Objective: To determine the effect of this compound on ATR activity by measuring the phosphorylation of its downstream target, CHK1.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Protocol:

  • Prepare cell lysates from cells treated with this compound and/or DNA damaging agents. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve phosphorylation states.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer. For phospho-specific antibodies, 5% BSA in TBST is often recommended to reduce background.[16]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 Ser345) overnight at 4°C.[17]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total CHK1 and a loading control (e.g., GAPDH) to ensure equal loading.

Immunofluorescence for γH2AX Foci

gH2AX_Workflow Seed_Cells Seed cells on coverslips Treat_Cells Treat with this compound and/or DNA damaging agent Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block with 5% BSA Fix_Permeabilize->Block Primary_Ab Incubate with anti-γH2AX primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount_Image Mount with DAPI and image using fluorescence microscope Secondary_Ab->Mount_Image Quantify Quantify foci per nucleus Mount_Image->Quantify

Figure 3: Workflow for γH2AX immunofluorescence.

Objective: To visualize and quantify DNA double-strand breaks as an indicator of DNA damage.

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (phospho S139)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[18]

  • Treat cells as required.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[18][19]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[19]

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[18][19]

  • Incubate with the anti-γH2AX primary antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.[18][19]

  • The next day, wash the coverslips three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.[18][19]

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[18]

  • Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

This compound represents a promising therapeutic agent that effectively exploits the concept of synthetic lethality in cancers with specific DNA repair defects. By inhibiting the ATR-CHK1 pathway, this compound selectively targets tumor cells deficient in key DDR components such as ATM, p53, and BRCA1/2. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued exploration of this compound and other ATR inhibitors in preclinical and clinical settings. This guide provides a foundational resource for researchers and drug development professionals aiming to harness the potential of synthetic lethality in the fight against cancer.

References

VE-821 in Oncology Research: A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of VE-821, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, across a variety of cancer cell lines. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes critical cellular pathways and workflows.

Core Concepts: this compound and ATR Inhibition in Cancer Therapy

This compound is an ATP-competitive inhibitor of ATR with a high degree of selectivity.[1][2] ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA, which often arises from replication stress—a common feature of cancer cells.[3] By inhibiting ATR, this compound disrupts the S-phase and G2/M cell cycle checkpoints, leading to mitotic catastrophe and cell death in cancer cells undergoing DNA damage.[4] This mechanism of action forms the basis for its use as a monotherapy in cancers with high levels of intrinsic replication stress and as a sensitizing agent in combination with DNA-damaging chemotherapies and radiation.[3][4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from in vitro studies of this compound, providing insights into its potency and efficacy in various cancer contexts.

Table 1: Inhibitory Potency of this compound

ParameterValueTargetAssay TypeReference
IC5026 nMATRCell-free[1][2]
Ki13 nMATRCell-free[1][2]
IC50800 nMH2AX phosphorylationCellular[1]
IC50>8 µMATM---[2]
Ki16 µMATMCell-free[1][2]
IC504.4 µMDNA-PK---[2]
Ki2.2 µMDNA-PKCell-free[1][2]
Ki>1 µMmTORCell-free[1]
Ki3.9 µMPI3KγCell-free[1][2]

Table 2: Monotherapy Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
AGSGastric Cancer13.772[4]
MKN-45Gastric Cancer11.372[4]

Table 3: Synergistic Effects of this compound with Genotoxic Agents

Cell LineCancer TypeCombination AgentEffectReference
AGS, MKN-45Gastric CancerCisplatinSignificantly lower IC50 for the combination[4]
PSN-1, MiaPaCa-2, PancMPancreatic CancerRadiation, GemcitabineEnhanced sensitivity under normoxic and hypoxic conditions[2][3]
HT29, HCT116, MDA-MB-231Colon, Breast CancerCamptothecin, LMP-400Marked antiproliferative synergy[6][7]
VariousOvarian CancerChemotherapyBroad sensitization independent of BRCA status[5]
36 Lung Cancer Cell LinesLung CancerCisplatin>5-fold reduction in cisplatin IC50 in over half the cell lines[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assays

A. CCK-8 Assay for Cell Proliferation [4]

  • Cell Seeding: Plate cancer cells (e.g., AGS, MKN-45) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period recommended by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. IC50 values can be determined using appropriate software.

B. Clonogenic Survival Assay [9]

  • Cell Seeding: Plate a known number of cells in 6-well plates.

  • Drug Treatment and/or Irradiation: Treat cells with this compound for a specified duration (e.g., 30 minutes) before and/or after irradiation.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days).

  • Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated controls.

Apoptosis and Cell Cycle Analysis

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis [6][7]

  • Cell Treatment: Treat cells with this compound and/or a genotoxic agent for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

B. Propidium Iodide (PI) Staining for Cell Cycle Analysis [10][11]

  • Cell Treatment: Expose cells to the desired drug concentrations and durations.

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at 4°C.[11]

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 15-30 minutes at 37°C.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation
  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., phospho-ATR, phospho-Chk1, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci
  • Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound and/or a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking and Primary Antibody Incubation: Block non-specific binding sites and incubate with primary antibodies against DNA damage markers like γH2AX or 53BP1.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Visualize the fluorescently stained cells using a fluorescence or confocal microscope and quantify the number of foci per nucleus.

Visualizing Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental procedures discussed in this guide.

VE821_Mechanism_of_Action cluster_DDR DNA Damage Response cluster_VE821 Effect of this compound DNA_Damage DNA Damage (e.g., from Chemotherapy/Radiation) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycle_Checkpoints S and G2/M Checkpoints Chk1->CellCycle_Checkpoints activates DNA_Repair DNA Repair CellCycle_Checkpoints->DNA_Repair allows time for Apoptosis Apoptosis / Mitotic Catastrophe CellCycle_Checkpoints->Apoptosis Abrogation leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival VE821 This compound VE821->ATR inhibits

Caption: Mechanism of action of this compound in the DNA Damage Response pathway.

Apoptosis_Detection_Workflow start Start: Treat cells with this compound +/- Genotoxic Agent harvest Harvest cells via trypsinization start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add FITC Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify apoptotic vs. live cells analyze->end

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Western_Blot_Workflow start Start: Cell treatment and lysis quantify Protein Quantification (BCA/Bradford) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF/Nitrocellulose membrane sds_page->transfer block Blocking (e.g., 5% milk/BSA) transfer->block primary_ab Incubate with Primary Antibody (e.g., p-Chk1) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect end End: Image and analyze protein bands detect->end

Caption: General workflow for Western Blotting to detect protein phosphorylation.

Conclusion and Future Directions

The preliminary in vitro data for this compound strongly support its potential as a targeted anticancer agent, both as a monotherapy and in combination with standard genotoxic therapies. Its ability to selectively inhibit ATR and exploit the inherent replication stress in cancer cells provides a clear mechanistic rationale for its efficacy. The experimental protocols and data presented in this guide offer a solid foundation for further research into the applications of this compound. Future studies should continue to explore biomarkers for sensitivity, mechanisms of resistance, and the in vivo efficacy of this compound in various cancer models to pave the way for its successful clinical translation.

References

VE-821's Impact on Genomic Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VE-821, a potent and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. We explore its core mechanism of action and its profound impact on DNA Damage Response (DDR) pathways, leading to increased genomic instability in cancer cells. This document synthesizes key quantitative data, details common experimental protocols for its study, and visualizes the critical signaling pathways and workflows involved.

Introduction: Targeting the Guardian of the Genome

The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is irreparable.[1][2] A master regulator of this process, particularly in response to single-stranded DNA (ssDNA) and replication stress, is the ATR kinase.[2][3]

ATR, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is activated by stalled replication forks.[3][4] Upon activation, it phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to regulate cell-cycle progression, stabilize replication forks, and promote DNA repair.[2][3][4] Many cancer cells exhibit a high degree of replication stress due to oncogene activation or defects in other DDR pathways (e.g., ATM or p53 deficiency), making them highly dependent on the ATR-Chk1 signaling axis for survival.[5][6][7] This dependency presents a therapeutic window, making ATR an attractive target for cancer therapy.[6][8]

This compound emerges as a specific inhibitor of ATR, designed to exploit this dependency. By disrupting the ATR signaling cascade, this compound prevents cancer cells from managing replication stress, ultimately leading to catastrophic levels of DNA damage and cell death, a concept known as synthetic lethality.[9][10]

Mechanism of Action: Abrogating the Replication Stress Response

This compound is a potent and selective ATP-competitive inhibitor of ATR with a Ki of 13 nM and an IC50 of 26 nM in cell-free assays.[11][12][13] Its selectivity is a key feature, showing minimal cross-reactivity against related kinases such as ATM, DNA-PK, and mTOR.[4][10][12]

The primary mechanism of this compound is the direct inhibition of ATR kinase activity. This action prevents the phosphorylation and activation of its downstream effector, Chk1.[3][14] In response to DNA damage or replication stress (e.g., from chemotherapy or radiation), ATR would normally phosphorylate Chk1 at Serine 345.[3][15] This event is a critical signal that initiates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, allowing time for DNA repair.[1][3][16]

This compound effectively blocks this phosphorylation event.[3][17] The consequence is a failure to activate these critical checkpoints. Cells treated with this compound in the presence of a DNA damaging agent are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA.[1][5][15] This forced mitotic progression with damaged chromosomes results in mitotic catastrophe and apoptosis, thereby increasing the efficacy of genotoxic agents.[1][9]

VE821_Mechanism_of_Action cluster_stress DNA Damage / Replication Stress cluster_pathway ATR Signaling Pathway cluster_response Cellular Response cluster_inhibition Pharmacological Intervention cluster_outcome Outcome with this compound StalledFork Stalled Replication Fork (ssDNA) ATR ATR StalledFork->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Mitosis Premature Mitotic Entry pChk1 p-Chk1 (S345) Repair DNA Repair (e.g., HR) pChk1->Repair Arrest S / G2-M Checkpoint Activation pChk1->Arrest Stability Genomic Stability Repair->Stability Arrest->Stability VE821 This compound VE821->ATR inhibits VE821->Mitosis Instability Genomic Instability Mitosis->Instability Apoptosis Apoptosis / Mitotic Catastrophe Instability->Apoptosis

Figure 1: this compound inhibits the ATR signaling pathway.

Impact on Genomic Stability

By disabling a key component of the DDR, this compound has several profound effects on the stability of the genome, particularly when cells are under replicative stress.

Abrogation of Cell Cycle Checkpoints

This compound effectively abrogates the intra-S and G2/M checkpoints that are normally induced by DNA damaging agents like topoisomerase inhibitors or radiation.[3][5][9] For example, in cells treated with the topoisomerase I inhibitor camptothecin, this compound prevents the expected delay in S-phase progression, allowing cells to proceed into G2/M with damaged DNA.[3][9] Similarly, it inhibits the radiation-induced G2/M arrest in various cancer cell lines.[5][14][15] This disruption forces cells into mitosis prematurely, a lethal event for cells with significant DNA damage.

Inhibition of Homologous Recombination

ATR signaling is known to play a role in promoting the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[5] A key step in HR is the formation of RAD51 foci at the sites of damage. Studies have demonstrated that treatment with this compound leads to a significant decrease in the formation of damage-induced RAD51 foci.[3][5][8] This inhibition of HR repair capacity means that DSBs, which can arise from the collapse of stalled replication forks, are not repaired efficiently, further contributing to genomic instability.

Increased DNA Damage Markers

A direct consequence of checkpoint abrogation and impaired DNA repair is the accumulation of DNA damage. This is commonly visualized by monitoring the phosphorylation of histone H2AX at Serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.[3][9] When combined with DNA damaging agents like gemcitabine, radiation, or topoisomerase inhibitors, this compound markedly enhances and prolongs the γH2AX signal.[1][3][5][9] This indicates a persistence of DNA breaks that the cell is unable to resolve. Similarly, an increase in 53BP1 foci, another marker of DNA breaks, is also observed.[5][8]

Quantitative Analysis of this compound's Effects

The biological impact of this compound has been quantified across numerous studies and cell lines. The following tables summarize key data points related to its potency, cytotoxicity, and synergistic effects.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase Ki (nM) IC50 (nM) Selectivity (Fold vs. ATR) Reference(s)
ATR 13 26 1 [10][11][12]
ATM 16,000 >8,000 >615 [10][12][13]
DNA-PK 2,200 4,400 >169 [10][12][13]
mTOR >1,000 - >77 [10][12]

| PI3Kγ | 3,900 | - | 300 |[12][13] |

Table 2: Cellular Effects of this compound as a Monotherapy and in Combination

Cell Line(s) Combination Agent Effect Measured This compound Concentration Observation Reference(s)
K562 (-)-lomaiviticin A (0.25 nM) Cell Viability 10 µM Strong Synergy (Combination Index = 0.069) [10]
HT29, HCT116 Camptothecin Cell Viability 0.1 - 10 µM Marked antiproliferative synergy [3][9]
AGS, MKN-45 Cisplatin (various) IC50 of Cisplatin 5 µM IC50 reduced from ~20 µM to 0.3-0.7 µM [1]
AGS Monotherapy IC50 (72h) 13.7 µM Dose-dependent inhibition of proliferation [1]
MKN-45 Monotherapy IC50 (72h) 11.3 µM Dose-dependent inhibition of proliferation [1]
MDA-MB-231 Camptothecin Apoptosis (Annexin V+) 1 µM Increased from 4.5% to 26% [3][9]
MiaPaCa-2, PSN-1 Radiation (6 Gy) γH2AX / 53BP1 foci 1 µM Increased number of persistent foci at 24h [5]

| MiaPaCa-2, PSN-1 | Radiation (6 Gy) | Rad51 foci | 1 µM | Significant decrease in foci formation |[5] |

Key Experimental Methodologies

The study of this compound's impact on genomic stability relies on a set of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blotting for DDR Protein Phosphorylation

This protocol is used to assess the inhibition of ATR signaling by monitoring the phosphorylation status of downstream targets like Chk1.

  • Cell Culture and Treatment: Plate cells (e.g., HT29, MiaPaCa-2) to achieve 70-80% confluency. Pre-treat with this compound (e.g., 1 µM) for 1-2 hours.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 300 nM Camptothecin for 1 hour or irradiate with 6 Gy) in the continued presence of this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-p-ATR (Thr1989), anti-p-Chk1 (Ser345), anti-p-H2AX (Ser139), and loading controls like GAPDH or β-actin.[3][9]

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_analysis Downstream Analysis Start Seed Cells in Appropriate Vessels (Plates, Flasks, Coverslips) Treatment Treat with this compound (+/- DNA Damaging Agent) (e.g., Radiation, Chemotherapy) Start->Treatment Incubation Incubate for Defined Time Period (e.g., 1h, 24h, 72h) Treatment->Incubation WB Western Blot (p-Chk1, γH2AX) Incubation->WB IF Immunofluorescence (γH2AX, Rad51 foci) Incubation->IF FACS Flow Cytometry (Cell Cycle, Apoptosis) Incubation->FACS Clonogenic Clonogenic Survival Assay Incubation->Clonogenic

Figure 2: General experimental workflow for studying this compound.
Immunofluorescence for DNA Damage Foci

This technique visualizes the formation of nuclear foci representing sites of DNA damage (γH2AX) or active repair (Rad51).

  • Cell Culture: Grow cells on glass coverslips in a 12-well or 24-well plate.

  • Treatment: Treat cells with this compound and/or a DNA damaging agent as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA and 0.1% Tween-20 in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against γH2AX or Rad51 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

  • Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number and intensity of foci per nucleus using software like ImageJ. A common threshold for a positive cell is >10 foci.[5]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle and to measure the percentage of apoptotic cells.

For Cell Cycle Analysis:

  • Treatment and Harvesting: Treat cells in a 6-well plate. Harvest cells, including the supernatant, by trypsinization.

  • Fixation: Wash with PBS and fix cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to pellet cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[15]

  • Analysis: Analyze the DNA content using a flow cytometer. The G1, S, and G2/M populations can be quantified using analysis software (e.g., FlowJo).

For Apoptosis Analysis (Annexin V/PI Staining):

  • Treatment and Harvesting: Treat cells and harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.[3][9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Synthetic Lethality: The Achilles' Heel of Cancer

A key therapeutic strategy involving this compound is the concept of synthetic lethality. This occurs when the combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not. Many cancers have pre-existing defects in key DDR proteins like ATM or the tumor suppressor p53.[7][15]

  • ATM Deficiency: The ATM kinase is the primary sensor for DNA double-strand breaks. In its absence, cells become more reliant on the ATR pathway to handle replication stress and repair. Inhibiting this remaining key pathway with this compound in an ATM-deficient background leads to a catastrophic failure of the DDR and selective killing of the cancer cells.[2][10]

  • p53 Deficiency: Cells lacking functional p53 have a defective G1 checkpoint and are thus more dependent on the S and G2 checkpoints, which are controlled by ATR.[3][5] Inhibition of ATR with this compound removes this last line of defense, pushing p53-deficient cells into a lethal mitosis.[2][15]

Synthetic_Lethality cluster_normal Normal Cell (Functional ATM & ATR) cluster_atm_def ATM-Deficient Cancer Cell cluster_atm_def_inhib ATM-Deficient Cell + this compound DNA_Damage1 DNA Damage ATM1 ATM Pathway DNA_Damage1->ATM1 ATR1 ATR Pathway DNA_Damage1->ATR1 Survival1 Cell Survival ATM1->Survival1 ATR1->Survival1 DNA_Damage2 DNA Damage ATM2 ATM Pathway (Defective) DNA_Damage2->ATM2 ATR2 ATR Pathway (Compensatory) DNA_Damage2->ATR2 Survival2 Cell Survival ATR2->Survival2 DNA_Damage3 DNA Damage ATM3 ATM Pathway (Defective) DNA_Damage3->ATM3 ATR3 ATR Pathway DNA_Damage3->ATR3 Death Synthetic Lethality (Cell Death) ATM3->Death ATR3->Death VE821 This compound VE821->ATR3

References

Methodological & Application

Application Notes and Protocols: Utilizing VE-821 in Combination with Cisplatin for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, frequently mediated by a robust DNA Damage Response (DDR).[1] A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA regions that form at stalled replication forks, a common consequence of cisplatin-induced DNA damage.[2][3] VE-821 is a potent and selective inhibitor of ATR kinase, and its combination with cisplatin has demonstrated synergistic anti-tumor effects in preclinical models.[1][4]

These application notes provide a comprehensive overview of the mechanism of action and detailed protocols for investigating the synergistic effects of this compound and cisplatin in cancer cell lines and in vivo models.

Mechanism of Action: Synergistic Cytotoxicity

Cisplatin induces inter- and intra-strand DNA crosslinks, leading to stalled replication forks and the activation of the ATR-Chk1 signaling pathway.[2] This activation initiates cell cycle arrest, allowing time for DNA repair and ultimately contributing to cell survival and chemoresistance.[3]

This compound inhibits ATR kinase activity, thereby abrogating the cisplatin-induced DDR.[1][4] This leads to:

  • Inhibition of Chk1 phosphorylation: Prevents the downstream signaling cascade that leads to cell cycle arrest.[2][4]

  • Abrogation of G2/M cell cycle arrest: Forces cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and apoptosis.[3]

  • Increased DNA damage: As evidenced by elevated levels of γH2AX, a marker of DNA double-strand breaks.[2][4]

  • Reversal of cisplatin-induced STAT3 activation: Inhibition of STAT3 phosphorylation has been linked to increased sensitivity to cisplatin.[1][2]

The combination of this compound and cisplatin results in a "synthetic lethal" interaction, where the inhibition of a key DNA repair pathway by this compound dramatically enhances the cytotoxic effects of the DNA-damaging agent, cisplatin.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by the combination therapy and a general experimental workflow for its evaluation.

G cluster_0 Cellular Response to Cisplatin and this compound Cisplatin Cisplatin DNA_Damage DNA Inter/Intra-strand Crosslinks Cisplatin->DNA_Damage pSTAT3 p-STAT3 Cisplatin->pSTAT3 induces Stalled_Replication Stalled Replication Forks DNA_Damage->Stalled_Replication ATR ATR Stalled_Replication->ATR activates gH2AX γH2AX (DNA Damage Marker) Stalled_Replication->gH2AX induces pATR p-ATR ATR->pATR VE821 This compound VE821->pATR inhibits pChk1 p-Chk1 VE821->pChk1 prevents phosphorylation Apoptosis Apoptosis VE821->Apoptosis promotes VE821->pSTAT3 reverses activation Chk1 Chk1 pATR->Chk1 phosphorylates Chk1->pChk1 CellCycleArrest G2/M Cell Cycle Arrest & DNA Repair pChk1->CellCycleArrest promotes pChk1->Apoptosis inhibits CellSurvival Cell Survival & Cisplatin Resistance CellCycleArrest->CellSurvival STAT3 STAT3 G cluster_1 Experimental Workflow Start Start: Select Cancer Cell Lines/Model CellCulture Cell Culture & Seeding Start->CellCulture DrugTreatment Drug Treatment: - Vehicle Control - Cisplatin alone - this compound alone - Combination CellCulture->DrugTreatment InVitro In Vitro Assays DrugTreatment->InVitro InVivo In Vivo Xenograft Model DrugTreatment->InVivo CellViability Cell Viability (CCK-8) InVitro->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) InVitro->ApoptosisAssay ColonyFormation Colony Formation Assay InVitro->ColonyFormation WesternBlot Western Blot Analysis (p-ATR, p-Chk1, γH2AX, p-STAT3) InVitro->WesternBlot DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis ColonyFormation->DataAnalysis WesternBlot->DataAnalysis TumorGrowth Monitor Tumor Growth & Body Weight InVivo->TumorGrowth IHC Immunohistochemistry (Ki-67, γH2AX) TumorGrowth->IHC IHC->DataAnalysis

References

Application Notes and Protocols: Synergistic Treatment with VE-821 and Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-821 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA damage response (DDR) pathway.[1] Radiotherapy, a cornerstone of cancer treatment, induces DNA double-strand breaks (DSBs) in cancer cells, leading to cell death. However, cancer cells can often repair this damage, leading to radioresistance. By inhibiting ATR, this compound abrogates the G2/M cell cycle checkpoint, preventing cancer cells from arresting to repair radiation-induced DNA damage.[1][2][3] This forces the cells to enter mitosis with damaged DNA, resulting in mitotic catastrophe and enhanced cell death. This synergistic interaction makes the combination of this compound and radiotherapy a promising anti-cancer strategy.

These application notes provide a summary of the synergistic effects of this compound and radiotherapy across various cancer cell lines and detailed protocols for key experiments to evaluate this synergy.

Data Presentation

Table 1: Clonogenic Survival of Cancer Cell Lines Treated with this compound and Radiation
Cell LineThis compound Concentration (µM)Radiation Dose (Gy)Survival Fraction (relative to control)Sensitizer Enhancement Ratio (SER)Reference
PSN-1 (Pancreatic)12~0.451.56Prevo et al., 2012
14~0.15Prevo et al., 2012
16~0.05Prevo et al., 2012
MiaPaCa-2 (Pancreatic)12~0.601.48Prevo et al., 2012
14~0.25Prevo et al., 2012
16~0.10Prevo et al., 2012
PancM (Pancreatic)12~0.551.52Prevo et al., 2012
14~0.20Prevo et al., 2012
16~0.08Prevo et al., 2012
HL-60 (Promyelocytic Leukemia)22Not specifiedNot specifiedVávrová et al., 2013
102~0.30~1.6Vávrová et al., 2013
104~0.10Vávrová et al., 2013
106~0.02Vávrová et al., 2013
HeLa (Cervical Cancer)12 (X-ray)Not specified1.53Fujisawa et al., 2015
14 (X-ray)Not specifiedFujisawa et al., 2015
11 (Carbon ion)Not specified1.93Fujisawa et al., 2015
U2OS (Osteosarcoma)12 (X-ray)Not specified1.29Fujisawa et al., 2015
11 (Carbon ion)Not specified1.78Fujisawa et al., 2015

Note: Survival fractions are approximate values estimated from published graphs. SER values are as reported or calculated where possible.

Table 2: Effect of this compound and Radiation on Cell Cycle Distribution
Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/MReference
PSN-1 Control~45%~30%~25%Prevo et al., 2012
6 Gy~20%~10%~70%Prevo et al., 2012
1µM this compound + 6 Gy~30%~35%~35%Prevo et al., 2012
MiaPaCa-2 Control~55%~25%~20%Prevo et al., 2012
6 Gy~25%~5%~70%Prevo et al., 2012
1µM this compound + 6 Gy~40%~30%~30%Prevo et al., 2012
HL-60 ControlNot specified~35%~15%Vávrová et al., 2013
3 GyNot specified~18%~67%Vávrová et al., 2013
10µM this compound + 3 GyNot specified~30%~20%Vávrová et al., 2013
HeLa Control~50%~30%~20%Fujisawa et al., 2015
3 Gy (Carbon ion)~15%~10%~75%Fujisawa et al., 2015
1µM this compound + 3 Gy (Carbon ion)~55%~15%~30%Fujisawa et al., 2015

Note: Percentages are approximate values estimated from published graphs and represent the cell cycle distribution at 24 hours post-irradiation.

Table 3: Quantification of DNA Damage Foci
Cell LineTreatmentAverage γH2AX foci per cell (24h post-IR)Average 53BP1 foci per cell (24h post-IR)Average Rad51 foci per cell (24h post-IR)Reference
MiaPaCa-2 6 Gy~15~12~8Prevo et al., 2012
1µM this compound + 6 Gy~30~25~3Prevo et al., 2012
PSN-1 6 Gy~18~15~10Prevo et al., 2012
1µM this compound + 6 Gy~35~28~4Prevo et al., 2012

Note: Foci counts are approximate values estimated from published images/graphs.

Signaling Pathway and Experimental Workflow

VE821_Radiotherapy_Signaling_Pathway cluster_0 Cell Nucleus RT Radiotherapy DNA_damage DNA Double-Strand Breaks (DSBs) RT->DNA_damage ATR ATR DNA_damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates VE821 This compound VE821->ATR inhibits pChk1 p-Chk1 G2M_checkpoint G2/M Checkpoint Arrest pChk1->G2M_checkpoint activates DNA_repair Homologous Recombination Repair pChk1->DNA_repair promotes Mitosis Mitotic Entry G2M_checkpoint->Mitosis prevents DNA_repair->Mitosis allows safe Cell_Death Mitotic Catastrophe & Cell Death Mitosis->Cell_Death with damaged DNA leads to

Caption: this compound and Radiotherapy Signaling Pathway.

VE821_Radiotherapy_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control (DMSO) 2. This compound alone 3. Radiotherapy alone 4. This compound + Radiotherapy start->treatment incubation Pre-incubate with this compound (e.g., 1 hour) treatment->incubation irradiation Irradiate Cells (various doses) incubation->irradiation post_incubation Post-irradiation Incubation irradiation->post_incubation clonogenic Clonogenic Survival Assay post_incubation->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) post_incubation->cell_cycle western_blot Western Blot (pChk1, γH2AX) post_incubation->western_blot if_staining Immunofluorescence (γH2AX, 53BP1, Rad51) post_incubation->if_staining analysis Data Analysis: - Survival Curves (SER) - Cell Cycle Profiles - Protein Expression - DNA Damage Foci clonogenic->analysis cell_cycle->analysis western_blot->analysis if_staining->analysis end Conclusion: Assess Synergy analysis->end

Caption: Experimental Workflow for this compound and Radiotherapy Synergy.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 10 cm culture dishes

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a calculated number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition (typically ranging from 200 to 5000 cells per well).

  • Drug Treatment:

    • Allow cells to attach for at least 4 hours.

    • Add this compound (e.g., 1 µM final concentration) or vehicle (DMSO) to the appropriate wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation:

    • Return the plates to the incubator and culture for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: Number of colonies / (Number of cells seeded x PE/100).

    • Plot the SF versus the radiation dose on a semi-logarithmic scale.

    • The Sensitizer Enhancement Ratio (SER) can be calculated at a specific survival fraction (e.g., SF=0.5) as the ratio of the radiation dose required to achieve that survival in the absence of this compound to the dose required in the presence of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated cells from culture dishes

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound and/or radiotherapy as described in the clonogenic assay protocol.

    • At specified time points (e.g., 24 hours post-irradiation), harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 ml of PBS.

    • While vortexing gently, add 3 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for DDR Proteins

This protocol is for detecting the expression and phosphorylation status of key proteins in the ATR signaling pathway.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • At desired time points after treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for DNA Damage Foci

This protocol allows for the visualization and quantification of DNA damage foci (e.g., γH2AX, 53BP1, and Rad51) within the cell nucleus.

Materials:

  • Cells grown on coverslips in culture dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-53BP1, anti-Rad51)

  • Fluorophore-conjugated secondary antibodies

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and treat with this compound and/or radiotherapy.

  • Fixation and Permeabilization:

    • At the desired time point (e.g., 24 hours post-irradiation), wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Count the number of foci per nucleus in a significant number of cells (e.g., >50) for each condition. Image analysis software (e.g., ImageJ/Fiji) can be used for automated foci counting.

    • Calculate the average number of foci per cell for each treatment group.

Conclusion

The combination of the ATR inhibitor this compound with radiotherapy represents a powerful strategy to enhance the killing of cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify this synergistic effect in various cancer models. The provided data tables offer a comparative overview of the efficacy of this combination, highlighting its potential for clinical translation.

References

Application Notes and Protocols for Assessing VE-821 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-821 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[2] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] In many cancer cells, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, a concept known as synthetic lethality. By inhibiting ATR, this compound can selectively sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, leading to enhanced tumor cell death.[1][4]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical evaluation of this targeted therapy. The protocols cover the establishment of tumor xenografts, administration of this compound in combination with standard-of-care agents, and methods for evaluating treatment efficacy through tumor growth inhibition and pharmacodynamic biomarker analysis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to assess its efficacy, the following diagrams are provided.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibition ssDNA ssDNA ATR ATR ssDNA->ATR activates ATRIP ATRIP Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization VE821 This compound VE821->ATR inhibits

ATR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation CellHarvest->Implantation TumorGrowth 4. Tumor Growth (to ~150-250 mm³) Implantation->TumorGrowth Randomization 5. Animal Randomization TumorGrowth->Randomization Dosing 6. Drug Administration (this compound +/- Chemo/RT) Randomization->Dosing TumorMeasurement 7. Tumor Volume Measurement Dosing->TumorMeasurement BodyWeight 8. Body Weight Monitoring Dosing->BodyWeight TissueCollection 9. Tumor Tissue Collection Dosing->TissueCollection Data_Interpretation 11. Data Interpretation & Reporting TumorMeasurement->Data_Interpretation BodyWeight->Data_Interpretation PD_Analysis 10. Pharmacodynamic Analysis (γH2AX, Ki-67, TUNEL) TissueCollection->PD_Analysis PD_Analysis->Data_Interpretation

In Vivo Xenograft Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters from in vivo studies assessing the efficacy of this compound or its analogue, VX-970.

Table 1: Xenograft Model Establishment

ParameterDetailsReference
Cell Line MKN45 (Gastric Cancer)[1]
Number of Cells 2 x 10⁶ cells in 100µL PBS and 100µL Matrigel[1]
Mouse Strain Athymic BALB/c nude mice (4-5 weeks old)[1]
Implantation Site Subcutaneous, right hind leg[1]
Cell Line COLO205 (Colorectal Cancer)[4]
Number of Cells Not specified[4]
Mouse Strain Not specified[4]
Implantation Site Not specified[4]

Table 2: In Vivo Dosing Regimens

Treatment GroupDrugDoseRoute of AdministrationDosing ScheduleReference
Gastric Cancer Xenograft
ControlVehicle--Every 3 days[1]
This compoundThis compoundNot SpecifiedNot SpecifiedEvery 3 days[1]
CisplatinCisplatinNot SpecifiedNot SpecifiedEvery 3 days[1]
CombinationThis compound + CisplatinNot SpecifiedNot SpecifiedEvery 3 days[1]
Colorectal Cancer Xenograft
ControlVehicle---[4]
Irinotecan (Low Dose)Irinotecan20 mg/kgIntraperitoneal (IP)Day 0 of each 4-day cycle[4]
Irinotecan (High Dose)Irinotecan40 mg/kgIntraperitoneal (IP)Day 0 of each 4-day cycle[4]
VX-970VX-97060 mg/kgOral Gavage (PO)Days 0, 1, and 2 of each 4-day cycle[4]
CombinationIrinotecan + VX-970As aboveAs aboveAs above[4]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol details the steps for establishing a subcutaneous tumor xenograft model in mice.

Materials:

  • Cancer cell line of interest (e.g., MKN45)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Athymic nude mice (4-6 weeks old)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells from the culture flask.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS.

  • Cell Counting and Preparation:

    • Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to the desired final concentration (e.g., 2 x 10⁷ cells/mL for a 100 µL injection of 2 x 10⁶ cells). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Gently lift the skin on the flank of the mouse and inject 100 µL of the cell suspension subcutaneously using a 1 mL syringe with a 27-30 gauge needle.

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach the desired average size (e.g., 150-250 mm³), randomize the mice into treatment groups.

Protocol 2: Pharmacodynamic Analysis of γH2AX by Immunohistochemistry

This protocol describes the detection of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes. A steamer or water bath can be used.

    • Allow the slides to cool to room temperature in the buffer.

  • Peroxidase Blocking:

    • Incubate the sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Wash slides three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides three times with PBS for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. γH2AX-positive nuclei will appear as brown punctate foci.

    • Quantify the staining by counting the number of positive nuclei or by using image analysis software to measure the staining intensity.

Protocol 3: Assessment of Cell Proliferation by Ki-67 Immunohistochemistry

This protocol outlines the detection of the proliferation marker Ki-67 in FFPE tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • All reagents listed in Protocol 2 (except for the primary antibody)

  • Primary antibody: Rabbit anti-Ki-67 antibody

Procedure: The procedure is identical to Protocol 2, with the substitution of the anti-Ki-67 primary antibody for the anti-γH2AX antibody in step 5. Ki-67 staining will be localized to the nucleus of proliferating cells.

Protocol 4: Detection of Apoptosis by TUNEL Assay

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in FFPE tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Proteinase K solution

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 2, step 1.

  • Permeabilization:

    • Incubate the sections with Proteinase K solution for 15-30 minutes at 37°C. The optimal time may need to be determined empirically.

    • Wash slides twice with PBS for 5 minutes each.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Apply the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Washing and Counterstaining:

    • Wash slides three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain such as DAPI for 5-10 minutes at room temperature in the dark.

    • Wash slides with PBS.

  • Mounting and Analysis:

    • Mount a coverslip using an aqueous mounting medium.

    • Examine the slides under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the label used (e.g., green for FITC-dUTP). DAPI will stain all nuclei blue.

    • Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing well-established xenograft models and robust pharmacodynamic assays, researchers can effectively assess the potential of this compound as a cancer therapeutic, both as a monotherapy and in combination with other DNA-damaging agents. The provided diagrams and data tables serve as a valuable resource for designing and interpreting these critical preclinical studies.

References

VE-821 Mouse Model Dosage and Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of VE-821, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in mouse models. This document outlines recommended dosage, administration routes, and detailed protocols for vehicle preparation and experimental workflows. The information presented is intended to aid in the design and execution of preclinical studies investigating the efficacy of this compound as a monotherapy or in combination with DNA-damaging agents.

Introduction

This compound is a small molecule inhibitor that targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability.[3][4] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival.[3] By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific DDR deficiencies and sensitize them to DNA-damaging therapies such as chemotherapy and radiation.[5] Preclinical studies in various cancer models have demonstrated the potential of this compound to enhance the anti-tumor effects of these standard treatments.[5]

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models
ParameterRecommendationDetailsSource(s)
Dosage Range 3 - 15 mg/kgThe specific dose can be dependent on the tumor model and combination agent.[5][6]
Administration Route Intraperitoneal (i.p.) or Oral Gavage (p.o.)The choice of administration route may depend on the desired pharmacokinetic profile and experimental design.[5][6]
Vehicle for i.p. Not explicitly stated in reviewed sources. A common vehicle for similar compounds is DMSO diluted in saline or corn oil. Pilot studies to determine solubility and tolerability are recommended.------
Vehicle for p.o. Carboxymethylcellulose sodium (CMC-Na) solution or a formulation of 10% PEG300 and 2.5% Tween-80 (pH 4).The use of a suitable vehicle is crucial for consistent drug delivery and bioavailability.[5][7]
Dosing Frequency Every three days or as determined by tolerability and efficacy studies.The dosing schedule should be optimized for the specific experimental goals.[5]
Mouse Strain Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains suitable for xenograft studies.The choice of mouse strain will depend on the origin of the tumor cells being implanted.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (CMC-Na Vehicle)

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add the CMC-Na powder to the water while vigorously stirring to prevent clumping. Stir until the CMC-Na is completely dissolved.

  • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and average weight of the mice to be treated.

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Add a small volume of the 0.5% CMC-Na solution to the this compound powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while vortexing to ensure a homogenous suspension.

  • The final concentration of the dosing solution should be calculated to deliver the desired dose in a typical oral gavage volume for a mouse (e.g., 100-200 µL).

  • Administer the this compound suspension to the mice via oral gavage using an appropriate-sized feeding needle.

Protocol 2: Xenograft Mouse Model Workflow

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles

  • Immunodeficient mice (e.g., 4-5 week old athymic BALB/c nude mice)

  • Calipers for tumor measurement

  • Anesthesia (if required for injections or imaging)

  • This compound dosing solution

  • Control vehicle solution

  • Combination therapy agent (if applicable)

Procedure:

  • Cell Preparation: Culture the desired cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).[5] Keep the cell suspension on ice until injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[5]

  • Randomization: Once tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[5] Record the initial tumor volume and body weight of each mouse.

  • Drug Administration:

    • This compound Group: Administer this compound at the desired dose and schedule (e.g., 3 mg/kg, p.o., every three days).[5]

    • Combination Therapy Group: Administer this compound in combination with the other therapeutic agent (e.g., cisplatin 5 mg/kg, i.p., every three days).[5] The timing of administration of each agent should be carefully considered based on their mechanisms of action.

    • Control Group: Administer the vehicle solution using the same schedule and route as the this compound group.

    • Combination Control Group: Administer the combination agent with the this compound vehicle.

  • Monitoring: Continue to monitor tumor growth and the body weight of the mice every 2-3 days.[5] Observe the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study (defined by tumor size limits, a predetermined time point, or signs of morbidity), humanely euthanize the mice. Excise the tumors for further analysis, such as weighing and immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and γH2AX (DNA damage).[5]

Mandatory Visualization

VE821_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_pathway ATR Signaling Pathway cluster_inhibitor cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy/Radiation) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (active) ATR->pChk1 phosphorylates Checkpoint_Abrogation Checkpoint Abrogation ATR->Checkpoint_Abrogation inhibition leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair promotes Apoptosis Apoptosis / Cell Death VE821 This compound VE821->ATR inhibits Checkpoint_Abrogation->Apoptosis leads to

Caption: this compound inhibits the ATR signaling pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Prep 1. Cancer Cell Preparation Implantation 2. Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth 3. Monitor Tumor Growth (until ~100 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer this compound +/- Combination Therapy Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanize Mice at Pre-defined Endpoint Monitoring->Euthanasia Endpoint Reached Tumor_Excision 8. Excise and Weigh Tumors Euthanasia->Tumor_Excision IHC 9. Immunohistochemistry (e.g., Ki-67, γH2AX) Tumor_Excision->IHC

Caption: Workflow for a this compound xenograft mouse study.

References

Application Notes and Protocols for Immunofluorescence Staining of γH2AX Foci with VE-821

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunofluorescence (IF) staining of γH2AX foci in cells treated with the ATR inhibitor, VE-821. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes, making it an essential resource for researchers in oncology, DNA damage and repair, and drug development.

Introduction

The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[1][2][3] The accumulation of γH2AX at the sites of DNA damage leads to the formation of discrete nuclear foci, which can be visualized and quantified using immunofluorescence microscopy.[2][3] This makes γH2AX a widely used biomarker for DNA damage.[1]

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[4][5] ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks.[6] By inhibiting ATR, this compound can potentiate the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation, by preventing the repair of DNA lesions and forcing cells with damaged DNA to enter mitosis, ultimately leading to cell death.[4][6][7]

The combination of this compound with DNA-damaging agents is expected to lead to an increase in the number and persistence of γH2AX foci, reflecting an accumulation of unrepaired DNA damage.[6][8][9] Therefore, the immunofluorescent detection of γH2AX foci serves as a valuable pharmacodynamic biomarker to assess the biological activity of this compound in preclinical and clinical studies.[1]

Signaling Pathway and Experimental Workflow

To better understand the interplay between this compound and γH2AX, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for immunofluorescence staining.

DNA_Damage_Response DNA Damage Response and this compound Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation activates γH2AX Formation γH2AX Formation DNA Damage->γH2AX Formation induces CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1 Phosphorylation->Cell Cycle Arrest induces DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows time for Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis progression to Cell Survival Cell Survival DNA Repair->Cell Survival promotes This compound This compound Inhibition of ATR Inhibition of ATR This compound->Inhibition of ATR causes Inhibition of ATR->CHK1 Phosphorylation inhibits Increased γH2AX Increased γH2AX Inhibition of ATR->Increased γH2AX leads to

Figure 1: DNA Damage Response Pathway and the Mechanism of Action of this compound.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow for γH2AX Foci Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment e.g., this compound +/- DNA damaging agent Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation anti-γH2AX Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Fluorophore-conjugated Counterstaining Counterstaining Secondary Antibody Incubation->Counterstaining e.g., DAPI Mounting Mounting Counterstaining->Mounting Image Acquisition Image Acquisition Mounting->Image Acquisition Fluorescence Microscopy Image Analysis Image Analysis Image Acquisition->Image Analysis Foci Quantification

Figure 2: Experimental Workflow for γH2AX Immunofluorescence Staining.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on γH2AX foci formation, often in combination with other agents.

Table 1: Effect of this compound on γH2AX Foci in Pancreatic Cancer Cells

Cell LineTreatment (1 µM this compound)Radiation (6 Gy)% of Cells with >7 γH2AX foci
MiaPaCa-2--Baseline
MiaPaCa-2+-No significant increase
MiaPaCa-2-+Increased
MiaPaCa-2+ (pre-treatment)+Significantly higher than radiation alone
PSN-1--Baseline
PSN-1+-No significant increase
PSN-1-+Increased
PSN-1+ (pre-treatment)+Significantly higher than radiation alone

Data is synthesized from findings indicating that this compound pretreatment enhances radiation-induced γH2AX foci.[6]

Table 2: Effect of this compound in Combination with Topoisomerase I Inhibitors

TreatmentTime Post-TreatmentγH2AX Foci Characteristics
Topoisomerase I Inhibitor1 hourWell-defined foci
Topoisomerase I Inhibitor8-18 hoursDecreased number of foci over time
Topoisomerase I Inhibitor + this compound1 hourNo significant impact on foci intensity
Topoisomerase I Inhibitor + this compound8-18 hoursIntense, diffuse, ring-like γH2AX staining

This table summarizes the qualitative and temporal changes in γH2AX staining patterns observed when this compound is combined with topoisomerase I inhibitors.[8][9]

Experimental Protocols

This section provides a detailed protocol for the immunofluorescence staining of γH2AX foci in cultured cells treated with this compound.

Materials and Reagents
  • Cell Culture:

    • Appropriate cell line and complete growth medium

    • Cell culture plates or coverslips

    • This compound (stock solution in DMSO)

    • DNA-damaging agent (e.g., etoposide, camptothecin, or irradiation source)

  • Fixation and Permeabilization:

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.3% Triton X-100 in PBS

  • Immunostaining:

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Mouse monoclonal anti-γH2AX (Ser139) antibody (e.g., Millipore, Cat. No. 05-636)

    • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

    • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting:

    • Antifade mounting medium

    • Microscope slides and coverslips

Protocol

1. Cell Seeding and Treatment:

  • Seed cells onto sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration before and/or during treatment with a DNA-damaging agent.

  • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the DNA-damaging agent alone.

2. Fixation and Permeabilization:

  • After treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10][11]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[10][11]

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking and Antibody Incubation:

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature.[10]

  • Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:200 to 1:1000 dilution, optimize for your specific antibody and cell type).

  • Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

4. Counterstaining and Mounting:

  • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Seal the edges of the coverslips with nail polish and allow to dry.

  • Store the slides at 4°C, protected from light, until imaging.

5. Image Acquisition and Analysis:

  • Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.

  • Capture images of multiple fields of view for each experimental condition to ensure representative data.

  • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.[10][11][12] The analysis typically involves segmenting the nuclei based on the DAPI signal and then identifying and counting the distinct γH2AX foci within each nucleus.

Troubleshooting

  • High Background:

    • Ensure adequate washing steps.

    • Increase the blocking time or the BSA concentration in the blocking buffer.

    • Triturate the primary and secondary antibody dilutions.

  • Weak or No Signal:

    • Confirm the activity of the primary and secondary antibodies.

    • Increase the antibody concentration or incubation time.

    • Ensure proper fixation and permeabilization.

  • Diffuse Staining:

    • In the context of this compound and certain DNA damaging agents, a shift from distinct foci to a more diffuse or "pan-nuclear" γH2AX staining can be an expected biological outcome, potentially indicating extensive DNA damage and the initiation of apoptosis.[8][9]

By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence staining of γH2AX foci as a robust method to investigate the cellular effects of the ATR inhibitor this compound and its potential as a sensitizer to DNA-damaging therapies.

References

Application Notes and Protocols for Evaluating VE-821 Sensitivity Using Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] ATR is activated by a broad spectrum of DNA damage and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[1][2] In many cancer cells, which often have defects in other DDR pathways (e.g., p53 or ATM deficiency), there is an increased reliance on the ATR pathway for survival. This dependency makes ATR an attractive therapeutic target.

This compound competitively inhibits the ATP-binding site of ATR, abrogating its kinase activity. This leads to the disruption of the ATR-Chk1 signaling axis, preventing the phosphorylation of downstream targets like Checkpoint Kinase 1 (Chk1).[1] Consequently, cancer cells are unable to effectively arrest their cell cycle in response to DNA damage, leading to premature entry into mitosis and subsequent cell death, a phenomenon known as synthetic lethality.[2] Furthermore, inhibiting ATR with this compound has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy (e.g., cisplatin) and radiation.[1][3][4]

The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells.[5] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[6] By evaluating the ability of individual cells to form colonies after treatment with this compound, alone or in combination with other agents, researchers can quantitatively determine its cytotoxic and sensitizing effects.

These application notes provide a detailed protocol for utilizing the colony formation assay to evaluate the sensitivity of cancer cell lines to this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by colony formation and related assays.

Table 1: Monotherapy Efficacy of this compound in Gastric Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Assay TypeReference
AGSThis compound (72h)13.7CCK-8[1]
MKN-45This compound (72h)11.3CCK-8[1]

Table 2: Synergistic Efficacy of this compound with Cisplatin in Gastric Cancer Cell Lines

Cell LineCisplatin IC50 (µM)Cisplatin IC50 (µM) + 1µM this compoundCisplatin IC50 (µM) + 2µM this compoundCisplatin IC50 (µM) + 5µM this compoundAssay TypeReference
AGS20.74.531.600.33CCK-8[1]
MKN-4518.93.602.660.72CCK-8[1]

Note: The synergistic effect was confirmed by colony formation assays, although specific survival fraction data was not provided in the source.[1]

Table 3: Sensitization Effect of this compound to Radiation in Pancreatic Cancer Cell Lines

Cell LineTreatmentEffect on Colony FormationReference
PSN-11 µM this compound + Radiation (4 Gy)Significant decrease in surviving fraction[3]
MiaPaCa-21 µM this compound + Radiation (4 Gy)Significant decrease in surviving fraction[3]
PANC-11 µM this compound + Radiation (4 Gy)Significant decrease in surviving fraction[3]

Note: A concentration of 1 µM this compound was chosen for these experiments as single-agent toxicity was observed at doses above 3 µM.[3]

Experimental Protocols

Protocol 1: Evaluating this compound Monotherapy Sensitivity by Colony Formation Assay

This protocol details the steps to assess the cytotoxic effect of this compound as a single agent on the clonogenic survival of cancer cells.

Materials and Reagents:

  • Cancer cell line of interest (e.g., AGS, MKN-45, PSN-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol/water)

  • Cell counter (e.g., hemocytometer or automated counter)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain the cancer cell line in complete culture medium in a humidified incubator. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed a predetermined number of viable cells into each well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[3] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for the desired duration of treatment. For continuous exposure, the drug-containing medium is left on for the entire colony growth period (typically 10-14 days). For shorter exposures, the drug-containing medium can be replaced with fresh complete medium after a specific time (e.g., 24, 48, or 72 hours).

  • Colony Growth:

    • Incubate the plates for 10-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.

    • If the incubation period is long, it may be necessary to change the medium every 3-4 days.[5]

  • Staining and Counting:

    • Carefully aspirate the medium from the wells.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1-2 mL of a fixing solution (e.g., 100% methanol or a 1:3 mixture of acetic acid and methanol) to each well and incubating for 10-15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry.

    • Add 1 mL of 0.5% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a cluster of ≥50 cells) in each well.

Data Analysis:

  • Plating Efficiency (PE):

    • PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

  • Surviving Fraction (SF):

    • SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

  • Dose-Response Curve: Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that reduces the surviving fraction by 50%).

Protocol 2: Evaluating this compound as a Sensitizing Agent with Cisplatin

This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of the chemotherapeutic drug cisplatin.

Procedure:

  • Cell Seeding: Follow steps 1 and 2 from Protocol 1.

  • Combination Treatment:

    • Prepare solutions of cisplatin at various concentrations in complete medium.

    • Prepare solutions of a fixed, sub-lethal concentration of this compound (e.g., 1 µM or 2 µM) in complete medium.[1] Also, prepare solutions containing both the fixed concentration of this compound and the various concentrations of cisplatin.

    • Include the following controls: vehicle only, this compound alone, and each concentration of cisplatin alone.

    • Remove the medium from the wells and add the respective treatment solutions. The timing of drug addition can be varied (e.g., pre-treatment with this compound for a few hours before adding cisplatin, or co-treatment).

  • Incubation, Colony Growth, Staining, and Counting: Follow steps 4, 5, and 6 from Protocol 1.

Data Analysis:

  • Calculate the Surviving Fraction for each treatment condition as described in Protocol 1.

  • Compare the dose-response curve of cisplatin alone to the dose-response curve of cisplatin in the presence of this compound to determine the sensitizing effect.

  • The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]

Mandatory Visualization

VE821_Signaling_Pathway cluster_downstream Downstream Effects DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (active) ATR->pChk1 leads to VE821 This compound VE821->ATR Apoptosis Apoptosis / Mitotic Catastrophe Chk1->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair promotes

Caption: this compound inhibits ATR, preventing Chk1 activation and leading to apoptosis.

Colony_Formation_Workflow start Start: Log-phase cancer cells seed Seed single cells in 6-well plates start->seed attach Allow cells to attach overnight seed->attach treat Treat with this compound +/- other agents attach->treat incubate Incubate for 10-14 days treat->incubate fix Fix colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count colonies (≥50 cells) stain->count analyze Analyze data (PE, SF) count->analyze end End: Determine this compound sensitivity analyze->end

Caption: Workflow for colony formation assay to assess this compound sensitivity.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with VE-821

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-821 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR).[1][2] ATR activation is a key signaling event in response to DNA single-strand breaks and replication stress, leading to the initiation of cell cycle checkpoints, DNA repair, and, in some cases, apoptosis.[3][4] By inhibiting ATR, this compound can abrogate these checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation.[1][5] This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle distribution using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: ATR Inhibition and Cell Cycle Control

ATR, in conjunction with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) that arise during replication stress or as intermediates in DNA repair.[3] Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1).[3][6] Phosphorylated Chk1 then targets key cell cycle regulators, including the Cdc25 family of phosphatases. This signaling cascade ultimately leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the intra-S and G2/M phases.[6][7] This arrest allows time for DNA repair before the cell proceeds through the cell cycle.

This compound, as an ATP-competitive inhibitor of ATR, prevents the phosphorylation of Chk1 and other downstream targets.[1][8] This inhibition effectively dismantles the DNA damage-induced cell cycle checkpoints.[5][9] Consequently, cells treated with DNA-damaging agents in the presence of this compound are unable to arrest in S or G2/M, leading to premature entry into mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, which often results in cell death.[10]

Data Presentation: Expected Effects of this compound on Cell Cycle Distribution

The following table summarizes the anticipated quantitative changes in cell cycle distribution following treatment with a DNA-damaging agent (e.g., irradiation) with and without this compound. The data are representative and may vary depending on the cell line, the specific DNA-damaging agent used, and the experimental conditions.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control652015
DNA-Damaging Agent Alone301555
This compound Alone632215
DNA-Damaging Agent + this compound503515

Table 1: Representative data illustrating the effect of a DNA-damaging agent and this compound on cell cycle phase distribution. Treatment with a DNA-damaging agent alone is expected to induce a G2/M arrest. The addition of this compound abrogates this arrest, leading to a decrease in the G2/M population and a potential increase in the S and G0/G1 populations of the subsequent cell cycle.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, U2OS, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Stock solution in DMSO, typically 10 mM)

  • DNA-damaging agent (e.g., Etoposide, Camptothecin, or access to an irradiator)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Harvesting and Fixation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells and allow to attach overnight ve821_pretreatment Pre-treat with this compound (e.g., 1 µM for 1 hour) cell_seeding->ve821_pretreatment damage_treatment Treat with DNA-damaging agent ve821_pretreatment->damage_treatment incubation Incubate for desired time (e.g., 24 hours) damage_treatment->incubation harvest Harvest cells (trypsinization) incubation->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs fixation Fix in ice-cold 70% ethanol wash_pbs->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 pi_stain Stain with PI/RNase solution wash_pbs2->pi_stain incubation_dark Incubate in the dark pi_stain->incubation_dark flow_cytometry Acquire data on a flow cytometer incubation_dark->flow_cytometry data_analysis Analyze cell cycle distribution flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound-induced cell cycle changes.

Detailed Protocol
  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Treatment:

    • Control Groups: Include an untreated control, a vehicle control (DMSO), a this compound only control, and a DNA-damaging agent only control.

    • This compound Pre-treatment: For the combination treatment group, pre-incubate the cells with this compound (a typical starting concentration is 1 µM) for 1 hour before adding the DNA-damaging agent.[5]

    • DNA Damage Induction: Add the DNA-damaging agent at a predetermined concentration or expose the cells to the desired dose of radiation.

    • Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for cell cycle progression and the manifestation of cell cycle arrest.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content channel (e.g., FL2-A or a similar channel for PI).

    • Collect data for at least 10,000 events per sample.

    • The resulting data will be a histogram of DNA content, where the first peak represents G0/G1 cells (2N DNA content), the valley between the peaks represents S-phase cells, and the second peak represents G2/M cells (4N DNA content).[11]

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Signaling Pathway

atr_signaling_pathway ATR Signaling Pathway and Inhibition by this compound cluster_trigger DNA Damage/Replication Stress cluster_atr ATR Kinase Complex cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor dna_damage ssDNA atr ATR dna_damage->atr recruits atrip ATRIP atr->atrip forms complex chk1 Chk1 atr->chk1 phosphorylates cdc25 Cdc25 chk1->cdc25 inhibits cdk CDKs cdc25->cdk dephosphorylates (activates) cell_cycle_arrest Cell Cycle Arrest (Intra-S, G2/M) cdk->cell_cycle_arrest progression ve821 This compound ve821->atr inhibits

Caption: ATR signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

VE-821 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common solubility challenges associated with the ATR inhibitor, VE-821, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a crystalline solid that is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][2][3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?

This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the this compound can crash out of solution as it is no longer in its preferred solvent environment.

Q3: What is the recommended method for preparing this compound for in vitro assays?

The recommended method is to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the cells or the experimental outcome.

Q4: How long can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and precipitation over time.[1] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months.[4][5]

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a key enzyme in the DNA Damage Response (DDR) pathway, which is activated by DNA damage and replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints and increased sensitivity of cancer cells to DNA-damaging agents.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder will not dissolve in aqueous buffer. Inherent low aqueous solubility of this compound.Do not attempt to dissolve this compound directly in aqueous buffers. Follow the recommended protocol of first dissolving in an organic solvent like DMSO or DMF.[1]
Precipitation occurs immediately upon dilution of the DMSO stock solution into the aqueous medium. The final concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.- Lower the final concentration of this compound. - Increase the final percentage of DMSO, but be mindful of solvent toxicity in your experimental system. - Prepare an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution into the aqueous medium.
The prepared aqueous solution of this compound appears cloudy or has visible particles. Incomplete dissolution or precipitation over time.- Ensure the initial stock solution in the organic solvent is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[4][7] - Use freshly prepared aqueous solutions for your experiments.[1] - Filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the actual concentration.
Inconsistent experimental results with different batches of prepared this compound solution. Degradation of this compound in aqueous solution or variability in preparation.- Always prepare fresh aqueous solutions of this compound for each experiment. - Standardize your solution preparation protocol to ensure consistency. - Ensure your stock solution in anhydrous DMSO is stored properly at -20°C or -80°C to prevent degradation.[5]

Quantitative Solubility Data

Solvent Concentration Source
DMSO>10 mM[4]
DMSO20 mg/mL[1][8]
DMSO50 mg/mL[1][9]
DMSO74 mg/mL (200.86 mM)[2][3]
DMSO≥10 mg/mL
DMSO≥62.5 mg/mL[10]
DMSO69 mg/mL (187.29 mM)[11]
DMF50 mg/mL[1][8]
1:2 DMF:PBS (pH 7.2)0.3 mg/mL[1][8]
WaterInsoluble[2][3]
EthanolInsoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 368.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Optional: Ultrasonic bath

Methodology:

  • Weigh out 3.68 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, the tube can be gently warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[4][7]

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[5]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix well by gentle pipetting or brief vortexing.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.1%).

  • Use the freshly prepared working solution immediately for your experiment.[1]

Visualizations

VE821_ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates VE821 This compound VE821->ATR inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes

Caption: this compound inhibits the ATR signaling pathway.

VE821_Solubilization_Workflow cluster_workflow This compound Solution Preparation Start This compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate (Optional: Warm to 37°C) Add_DMSO->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Dilute Serially Dilute in Aqueous Medium Stock_Solution->Dilute Working_Solution Final Working Solution (e.g., 10 µM in Media) Dilute->Working_Solution End Use Immediately in Experiment Working_Solution->End

Caption: Workflow for preparing this compound aqueous solutions.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting this compound Precipitation Start Precipitation Observed? Check_Conc Is Final Concentration Too High? Start->Check_Conc Yes Success Problem Resolved Start->Success No Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_Solvent Is Organic Solvent % Too Low? Check_Conc->Check_Solvent No Lower_Conc->Success Increase_Solvent Increase Organic Solvent % (check cell tolerance) Check_Solvent->Increase_Solvent Yes Use_Fresh Was the Aqueous Solution Freshly Prepared? Check_Solvent->Use_Fresh No Increase_Solvent->Success Prepare_Fresh Prepare Fresh Solution Immediately Before Use Use_Fresh->Prepare_Fresh No Contact_Support Contact Technical Support Use_Fresh->Contact_Support Yes Prepare_Fresh->Success

References

how to dissolve VE-821 in DMSO for stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed instructions and troubleshooting advice for dissolving the ATR inhibitor VE-821 in DMSO to prepare a stock solution for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents like DMSO and Dimethylformamide (DMF).[1] For creating high-concentration stock solutions for in vitro experiments, DMSO is commonly used. This compound is sparingly soluble in aqueous buffers.[1]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO can vary slightly between suppliers and batches. It is generally high, allowing for the preparation of concentrated stock solutions. Refer to the table below for solubility data from various suppliers.

Q3: How should I store the this compound powder and stock solution?

A3: The solid powder should be stored at -20°C and is stable for at least four years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3][4]

Q4: Do I need to filter-sterilize the this compound/DMSO stock solution for cell culture use?

A4: It is generally not necessary to filter-sterilize a stock solution prepared in 100% DMSO. The solvent itself is harsh to most microorganisms.[5] When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[6]

Quantitative Data Summary

The solubility of this compound in DMSO as reported by various suppliers is summarized below. It is always recommended to consult the certificate of analysis for your specific batch.

SupplierSolubility in DMSO (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals74 mg/mL[3]200.86 mM[3]Use fresh, moisture-free DMSO.[3]
MedchemExpress50 mg/mL[7]135.72 mM[7]May require sonication.[7]
TargetMol69 mg/mL[4]187.29 mM[4]Sonication is recommended.[4]
APExBIO≥62.5 mg/mL[8]>170 mMWarming and/or sonication may be needed.[8]
Cayman Chemical20 mg/mL[2]~54.3 mM-

Molecular Weight of this compound: 368.41 g/mol [4][8]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS: 1232410-49-9)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, you will need 3.68 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 368.41 g/mol = 0.00368 g = 3.68 mg

  • Weighing: Carefully weigh out 3.68 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Close the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the solid does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[8][9]

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4]

Workflow for this compound Stock Solution Preparation

G start Start calculate 1. Calculate Mass of this compound (e.g., 3.68 mg for 1mL of 10mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate / Warm (37°C) to Dissolve add_dmso->dissolve check Is Solution Clear? dissolve->check check->dissolve No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving completely. 1. Insufficient mixing.2. Concentration exceeds solubility limit.3. DMSO has absorbed moisture.1. Continue to vortex. Use an ultrasonic bath for 10-15 minutes.[4][7]2. Gently warm the solution at 37°C for 10-15 minutes.[8][9]3. Verify your target concentration against the solubility data. You may need to prepare a more dilute stock.4. Use a fresh, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[3][7]
Precipitate forms when diluting stock in aqueous buffer/media. This compound has low aqueous solubility.[1] The final concentration in the aqueous solution is too high.Ensure the final concentration of this compound in your working solution is within its aqueous solubility limit. The final DMSO concentration in cell culture media should be kept low (<0.5%) to avoid toxicity.[6]
Inconsistent experimental results. 1. Inaccurate initial concentration.2. Degradation of the compound.1. Ensure your balance and pipettes are properly calibrated.2. Avoid repeated freeze-thaw cycles by making single-use aliquots.[3][6] Confirm the age and storage conditions of your stock solution.

References

troubleshooting VE-821 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the ATR inhibitor, VE-821, in cell culture experiments.

Troubleshooting Instability and Other Common Issues

Researchers may encounter challenges with this compound's stability and solubility in aqueous cell culture media, leading to inconsistent experimental results. This guide addresses these and other common issues in a question-and-answer format.

Q1: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause and how can I prevent this?

A1: this compound has low aqueous solubility. Precipitation in your cell culture medium is a common issue and can be caused by several factors:

  • Improper initial solubilization: this compound is practically insoluble in water and ethanol but highly soluble in DMSO.[1][2] Ensure your initial stock solution is fully dissolved in 100% DMSO before further dilution.

  • High final concentration: The final concentration of this compound in your culture medium may exceed its solubility limit. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[3]

  • High final DMSO concentration: While DMSO is necessary for solubilization, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.

  • Interaction with media components: Components in serum and media can sometimes interact with small molecules, affecting their solubility.

To prevent precipitation:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Warm the solution gently (e.g., at 37°C) and use an ultrasonic bath to ensure it is fully dissolved.[4]

  • When preparing your working solution, dilute the DMSO stock in a step-wise manner into your pre-warmed cell culture medium. Add the concentrated stock to a larger volume of media while vortexing or mixing to ensure rapid and even dispersion.

  • Always prepare fresh working solutions from your DMSO stock immediately before use. Do not store this compound in aqueous solutions for extended periods.[1]

Q2: I am observing inconsistent results between experiments. Could this be due to this compound degradation?

A2: Yes, inconsistent results are often a sign of compound instability. While specific degradation kinetics in cell culture media are not extensively published, the general recommendation for many kinase inhibitors, including this compound, is to handle aqueous solutions with care and minimize storage time.

  • Aqueous Instability: Many small molecule inhibitors are susceptible to hydrolysis or other forms of degradation in aqueous environments over time. It is strongly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to degradation of the compound. Aliquot your stock solution into smaller, single-use volumes after initial preparation.[5]

  • Storage of Stock Solutions: this compound stock solutions in DMSO are stable for up to one year when stored at -80°C and for up to six months at -20°C.[5]

Q3: My cells are dying even at low concentrations of this compound. How can I determine if this is due to toxicity or the intended inhibitory effect?

A3: It is crucial to distinguish between non-specific cytotoxicity and the desired pharmacological effect of ATR inhibition.

  • Determine the IC50: Perform a cell viability assay (e.g., MTS or MTT) with a range of this compound concentrations on your specific cell line to determine the half-maximal inhibitory concentration (IC50).[6][7] This will help you identify a suitable working concentration.

  • Include a Vehicle Control: Always include a vehicle control (DMSO-treated cells) in your experiments. The final DMSO concentration should be the same as in your this compound-treated wells.

  • Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Consider performing a time-course experiment to observe the effects at different time points (e.g., 24, 48, 72 hours).[4]

  • Mechanism-Based Assay: To confirm that the observed effect is due to ATR inhibition, you can perform a western blot to analyze the phosphorylation of downstream targets like Chk1 (at Ser345). A decrease in p-Chk1 (Ser345) levels upon this compound treatment would indicate on-target activity.[3][8]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4][6] ATR is a key regulator of the DNA damage response (DDR). By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, which leads to the abrogation of cell cycle checkpoints (intra-S and G2/M) and can result in synthetic lethality in cancer cells with existing DNA repair defects or high levels of replication stress.[3][9]

Q: What is the recommended solvent for preparing this compound stock solutions?

A: The recommended solvent is 100% dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q: How should I store this compound?

A: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] DMSO stock solutions should be aliquoted and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months).[5] Avoid repeated freeze-thaw cycles.

Q: What is a typical working concentration for this compound in cell culture?

A: The effective working concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Common concentrations reported in the literature range from 0.1 µM to 10 µM.[3][4] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValueReference
ATRKi13 nM[5]
ATRIC5026 nM[10]
ATMKi16 µM[5]
DNA-PKKi2.2 µM[5]
PI3KγKi3.9 µM[5]
mTORKi>1 µM[5]

Table 2: Reported IC50 Values for Cell Growth Inhibition

Cell LineAssay TypeIC50 ValueIncubation TimeReference
H2AX cellsGrowth Inhibition800 nM96 hours[6]
U2OSGrowth Inhibition~0.8 µMNot Specified[6]
SAOS2Growth Inhibition~0.8 µMNot Specified[6]
CAL72Growth Inhibition~0.8 µMNot Specified[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound is 368.41 g/mol ). For 1 mg of this compound, add 271.4 µL of DMSO.

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes until the solution is clear and all solid has dissolved.[4]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to one year.[5]

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Protocol 2: Cell Viability (MTS) Assay

This protocol is adapted from previously published methods.[3][7]

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a series of this compound working solutions at different concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add 100 µL of the freshly prepared this compound or vehicle control solutions to the respective wells.

    • Incubate the plate for the desired duration (e.g., 72 or 96 hours).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot for p-Chk1 (Ser345)

This protocol is a general guideline and may need optimization for specific antibodies and cell lines.[3][8]

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., treatment with a DNA damaging agent like cisplatin or irradiation) and a vehicle control.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • To confirm equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_chk1 DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest (Intra-S, G2/M) p_Chk1->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p_Chk1->Apoptosis prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for VE821 This compound VE821->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow Start Start Experiment Cell_Culture Seed Cells Start->Cell_Culture Treatment Treat with this compound (and/or DNA damaging agent) Cell_Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability Assay (e.g., MTS) Endpoint->Viability Western Western Blot (e.g., for p-Chk1) Endpoint->Western Microscopy Immunofluorescence (e.g., for γH2AX) Endpoint->Microscopy Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis Microscopy->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Troubleshooting Logic for this compound Instability

Troubleshooting_Logic Problem Inconsistent Results or Cell Death Check_Solubility Check for Precipitation Problem->Check_Solubility Precipitation_Yes Precipitation Observed Check_Solubility->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Solubility->Precipitation_No No Solution1 Optimize Solubilization: - Use fresh DMSO - Warm/Sonicate stock - Step-wise dilution Precipitation_Yes->Solution1 Check_Degradation Consider Degradation Precipitation_No->Check_Degradation Degradation_Yes Suspect Degradation Check_Degradation->Degradation_Yes Yes Check_Toxicity Assess Cytotoxicity Check_Degradation->Check_Toxicity No Solution2 Ensure Freshness: - Prepare fresh working solutions - Aliquot and store stock properly - Avoid freeze-thaw cycles Degradation_Yes->Solution2 Toxicity_High High Toxicity Observed Check_Toxicity->Toxicity_High Yes Solution3 Optimize Concentration: - Perform dose-response curve - Check vehicle control toxicity - Confirm on-target effect (Western) Toxicity_High->Solution3

Caption: A logical workflow for troubleshooting common issues with this compound in cell culture.

References

why is my VE-821 not inhibiting ATR activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VE-821. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with the ATR inhibitor this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial sensor of single-stranded DNA (ssDNA) and plays a central role in the DNA Damage Response (DDR) pathway. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, leading to the abrogation of cell cycle checkpoints (primarily G2/M) and an increase in DNA damage, ultimately resulting in cell death in cancer cells.[3][4]

Q2: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is cell line-dependent and should be determined empirically. However, a common starting concentration for cell-based assays is 1 µM.[3] Significant biological effects, such as radiosensitization and chemosensitization, have been observed in the range of 0.1 µM to 10 µM.[3] It is important to note that single-agent toxicity may be observed at concentrations above 3 µM in some cell lines.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For aqueous buffers, this compound is sparingly soluble. To prepare a working solution in an aqueous buffer, it is advised to first dissolve this compound in DMF and then dilute it with the desired buffer.[5] Stock solutions in DMSO can be stored at -20°C for extended periods. However, aqueous solutions are not recommended for storage for more than one day.[5]

Q4: Does this compound have any known off-target effects?

This compound exhibits excellent selectivity for ATR over other related PIKK family kinases such as ATM, DNA-PK, and mTOR at typical working concentrations.[1][2] However, at higher concentrations (e.g., 10 µM), some off-target effects on mTOR have been reported, which could influence cellular metabolism and proliferation.[6][7]

Troubleshooting Guide: Why is my this compound not inhibiting ATR activity?

This guide addresses common reasons for the apparent lack of this compound efficacy in your experiments and provides systematic steps to identify and resolve the issue.

Initial Checks & Common Issues

A logical workflow to diagnose the problem is presented below. Start with "Experimental Setup" and follow the arrows based on your findings.

VE821_Troubleshooting cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_readout Assay & Readout A Verify this compound Concentration A->A B Check this compound Solubility & Stability A->B Concentration OK B->B C Confirm Cell Line Sensitivity B->C Solubility OK C->C D Optimize Treatment Duration C->D Cell Line Suitable D->D E Assess ATR Activation D->E Duration Optimized E->E F Validate Downstream Target Assay E->F ATR is Activated F->F G Consider Alternative Endpoints F->G Assay Validated G->G

Caption: Troubleshooting workflow for this compound experiments.

Detailed Troubleshooting Steps

1. Issues with this compound Compound and Stock Solution

  • Question: Is the concentration of this compound correct?

    • Troubleshooting: Double-check your calculations for preparing the stock solution and subsequent dilutions. An incorrect concentration is a common source of error.

  • Question: Is the this compound properly dissolved and stable?

    • Troubleshooting: this compound has limited aqueous solubility.[5] Ensure that your DMSO stock is fully dissolved before diluting it in your culture medium. Visually inspect for any precipitation. Prepare fresh dilutions from your stock for each experiment, as this compound in aqueous solutions can degrade.[5] It is also important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

2. Experimental Design and Cell Line Considerations

  • Question: Is your cell line sensitive to ATR inhibition?

    • Troubleshooting: The sensitivity to ATR inhibitors can vary between cell lines. Some cell lines may have intrinsic resistance mechanisms. It's advisable to include a positive control cell line known to be sensitive to this compound if you are testing a new line.

  • Question: Is ATR activity induced in your experimental model?

    • Troubleshooting: this compound inhibits the activity of ATR in response to DNA damage or replication stress. If there is no baseline or induced ATR activity, you will not observe an inhibitory effect. Consider co-treatment with a DNA damaging agent (e.g., ionizing radiation, gemcitabine, topoisomerase inhibitors) to activate the ATR pathway.[3][8]

  • Question: Is the treatment duration appropriate?

    • Troubleshooting: The optimal pre-incubation time to observe ATR inhibition is typically 1 hour before inducing DNA damage.[3] However, for endpoints like cell viability, a longer incubation of 72 to 96 hours may be necessary.[1][3] The timing should be optimized for your specific assay.

3. Assay and Endpoint Measurement

  • Question: Is your assay for ATR inhibition working correctly?

    • Troubleshooting: The most direct way to measure this compound activity is to assess the phosphorylation of its primary downstream target, Chk1, at Serine 345 (p-Chk1 Ser345) via Western blotting.[3][6] If you are not seeing a decrease in p-Chk1 levels after this compound treatment and DNA damage, there may be an issue with your Western blot protocol (e.g., antibody quality, transfer efficiency).

  • Question: Are you using an appropriate endpoint to measure the effects of ATR inhibition?

    • Troubleshooting: Besides p-Chk1 levels, other downstream effects of ATR inhibition include:

      • Increased γH2AX foci: Inhibition of ATR can lead to an accumulation of DNA double-strand breaks, which can be visualized by immunofluorescence for γH2AX.[8]

      • Abrogation of G2/M checkpoint: This can be assessed by flow cytometry for cell cycle analysis.[3]

      • Decreased cell viability or increased apoptosis: These can be measured using assays like MTS or Annexin V staining, respectively.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueCell Line(s)ConditionsReference
Ki (cell-free) 13 nM-Cell-free kinase assay[1][2]
IC50 (cell-free) 26 nM-Cell-free kinase assay[1][2]
IC50 (cell growth) ~800 nMU2OS, SAOS2, CAL7296h incubation[1]
Effective Concentration 1 µMPSN-1, MiaPaCa-2Radiosensitization[3]
Selectivity (Ki) >100-fold vs. ATM, DNA-PK, mTOR-Cell-free kinase assays[1][9]

Key Experimental Protocols

1. Western Blotting for p-Chk1 (Ser345)

  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound (e.g., 1 µM) for 1 hour. Induce DNA damage (e.g., 6 Gy irradiation or 100 nM gemcitabine).[3]

  • Lysis: Lyse cells at a specified time point post-damage (e.g., 2 hours) in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against p-Chk1 (Ser345). Also, probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

2. Immunofluorescence for γH2AX Foci

  • Cell Treatment: Grow cells on coverslips. Treat with this compound and a DNA damaging agent as described above.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Block with a suitable blocking buffer and incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining. Image using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per cell. An increase in foci in the this compound treated group indicates enhanced DNA damage.[3]

3. Cell Viability (MTS) Assay

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add this compound at various concentrations, with or without a DNA damaging agent.

  • Incubation: Incubate the cells for a prolonged period (e.g., 96 hours).[1]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[1]

Signaling Pathway Diagram

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress, UV) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) ATR->pChk1 Cell_Cycle_Arrest G2/M Checkpoint Activation pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival VE821 This compound VE821->ATR

Caption: The ATR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing VE-821 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo bioavailability of VE-821. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for utilizing the ATR inhibitor this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a concern for in vivo studies?

A1: this compound exhibits poor aqueous solubility, which is a significant hurdle for achieving adequate and consistent drug exposure in animal models. The compound is practically insoluble in water, making it challenging to prepare formulations suitable for systemic administration that result in sufficient bioavailability to exert its therapeutic effect.

Q2: What are the commonly used formulations to improve this compound's bioavailability?

A2: Due to its low water solubility, this compound is typically formulated using a combination of solvents and surfactants to create a clear solution or a stable suspension for in vivo administration. A widely used vehicle composition includes Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and a final dilution in saline or water.

Q3: Are there any more advanced formulation strategies to enhance this compound delivery?

A3: While less documented specifically for this compound, advanced formulation strategies for poorly soluble drugs include nanoparticle-based delivery systems. For instance, a nano-liposomal formulation of another ATR inhibitor, BG129, has been shown to dramatically improve its pharmacokinetic profile compared to unencapsulated inhibitors.[1] Such approaches could potentially be adapted for this compound to enhance its delivery and efficacy.

Q4: Is there a more bioavailable alternative to this compound for in vivo studies?

A4: Yes, VX-970 (also known as VE-822 or Berzosertib) is a close analog of this compound with improved potency and absorption, distribution, metabolism, and excretion (ADME) properties, making it more suitable for in vivo use.[2][3] VX-970 has been successfully used in oral gavage studies when formulated with 10% Vitamin E Tocopheryl Polyethylene Glycol Succinate (VitE TPGS).[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound during formulation preparation. The order of solvent addition is incorrect, or the solution is not mixed thoroughly at each step. The final concentration of this compound is too high for the chosen vehicle.1. Ensure solvents are added in the correct order: first dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally the aqueous component (saline or water).[5] 2. Vortex or sonicate the solution after each solvent addition until it is completely clear before proceeding to the next step. 3. If precipitation persists, consider reducing the final concentration of this compound in the formulation.
The final formulation is cloudy or forms a suspension instead of a clear solution. The solubility limit of this compound in the vehicle has been exceeded. The quality of the solvents or reagents may be poor (e.g., hygroscopic DMSO can have reduced solvating power).1. For intraperitoneal (i.p.) injection, a uniform suspension can sometimes be used, but ensure it is homogenous by vortexing immediately before administration.[6] 2. Always use fresh, anhydrous DMSO to prepare the initial stock solution, as DMSO can absorb moisture from the air, which reduces its ability to dissolve this compound. 3. Consider gentle warming (e.g., 37°C) and sonication to aid dissolution, but be mindful of the compound's stability at elevated temperatures.[6]
Inconsistent or low efficacy in in vivo experiments. Poor bioavailability due to suboptimal formulation or administration route. Rapid metabolism or clearance of the compound.1. Optimize the formulation and administration route. Intraperitoneal or intravenous injections generally offer higher bioavailability than oral gavage for poorly soluble compounds. 2. Consider using the more bioavailable analog, VX-970, especially for oral administration studies. 3. Evaluate the pharmacokinetic profile of your this compound formulation in a pilot study to determine key parameters like Cmax, AUC, and half-life to ensure adequate drug exposure.
Toxicity or adverse effects observed in animal models. The concentration of DMSO or other excipients in the formulation may be too high. The compound itself may have inherent toxicity at the administered dose.1. For sensitive animal models, it may be necessary to reduce the percentage of DMSO in the final formulation. A vehicle with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline has been suggested for weaker mice.[7] 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation in your specific animal model. 3. Monitor animals closely for any signs of distress or toxicity.

Quantitative Data Summary

Direct comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature. However, data for the related ATR inhibitor Berzosertib (M6620, VX-970) provides valuable insights into the expected pharmacokinetic behavior of this class of compounds in mice.

Table 1: Pharmacokinetic Parameters of Berzosertib (M6620, VX-970) in Mice Following a Single Intravenous (IV) Dose. [8]

Dose (mg/kg)Cmax (ng/mL)AUC (0-360 min) (ng·min/mL)t1/2 (min)
22,250 ± 290102,000 ± 12,000153
65,610 ± 1,110382,000 ± 59,000258
2012,100 ± 1,8001,440,000 ± 150,000419
6018,500 ± 3,4004,650,000 ± 510,000629

Data are presented as mean ± SD. Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve. t1/2: Half-life.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol provides a method for preparing a common vehicle for poorly soluble compounds for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution of this compound in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Vortex or sonicate until the powder is completely dissolved and the solution is clear. This stock solution can be stored at -20°C for future use.[6]

  • Prepare the Final Dosing Solution (Example for a 2.5 mg/mL final concentration):

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is homogenous.

    • Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and uniform.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

    • The final solution should be clear. If any turbidity or precipitation occurs, refer to the Troubleshooting Guide.

    • It is recommended to prepare the final dosing solution fresh for each experiment.[6]

Protocol 2: General Workflow for a Pharmacokinetic Study in Mice

This protocol outlines the key steps for conducting a basic pharmacokinetic study to evaluate your this compound formulation.

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the housing conditions for at least one week before the experiment.

    • Divide animals into groups for each time point and administration route (e.g., intravenous and intraperitoneal).

  • Formulation Preparation and Administration:

    • Prepare the this compound dosing solution as described in Protocol 1.

    • Administer the formulation to the animals at the desired dose (e.g., 15 mg/kg i.p.).[9] Record the exact time of administration.

  • Blood Sample Collection:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose), collect blood samples from the animals.

    • Use appropriate blood collection techniques (e.g., submandibular or saphenous vein puncture).

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

ATR_Signaling_Pathway Single-Strand_Breaks Single-Strand Breaks (e.g., from replication stress) RPA RPA Complex Single-Strand_Breaks->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits 9-1-1_Complex 9-1-1 Complex (Rad9-Rad1-Hus1) RPA->9-1-1_Complex recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TopBP1 TopBP1 9-1-1_Complex->TopBP1 recruits TopBP1->ATR_ATRIP activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDC25->Cell_Cycle_Arrest leads to

Caption: ATR Signaling Pathway in Response to Single-Strand DNA Breaks.

PK_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome Formulation This compound Formulation Preparation Dosing Drug Administration (i.p. or i.v.) Formulation->Dosing Animal_Prep Animal Acclimation & Grouping Animal_Prep->Dosing Sampling Serial Blood Sampling (multiple time points) Dosing->Sampling Processing Plasma Isolation & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Analysis of This compound Concentration Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis Report PK Profile & Report PK_Analysis->Report

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

References

common pitfalls in VE-821 combination therapy experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing combination therapy experiments involving the ATR inhibitor, VE-821.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5][6][7] By inhibiting ATR, this compound prevents this signaling cascade, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, particularly in cancer cells that experience high levels of replication stress.[7][8]

Q2: What is the scientific rationale for using this compound in combination therapies?

The primary rationale is to enhance the efficacy of DNA-damaging agents (like chemotherapy and radiation) or to exploit synthetic lethality with other DDR inhibitors (like PARP inhibitors).[5][9][10] Many conventional cancer therapies induce DNA lesions, which activate the ATR-dependent checkpoint to allow cells time for repair. By co-administering this compound, this repair mechanism is disabled, forcing cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and cell death.[8][10][11] This chemo- and radio-sensitization has been observed in various cancer types, including pancreatic, gastric, and colon cancer.[8][9][10]

Q3: How selective is this compound for ATR compared to other related kinases?

This compound demonstrates high selectivity for ATR. It has minimal cross-reactivity against other related PI3K-like kinases (PIKKs) such as ATM, DNA-PK, and mTOR at concentrations where it effectively inhibits ATR.[1][2][12]

Table 1: Kinase Inhibitory Potency of this compound

KinaseParameterValue
ATR Kᵢ 13 nM [1][2]
ATR IC₅₀ 26 nM [1][2]
ATMKᵢ16 µM[1][12]
DNA-PKKᵢ2.2 µM[1][12]
mTORKᵢ>1 µM[1][12]
PI3KγKᵢ3.9 µM[1][12]

Q4: What are the best practices for dissolving and storing this compound?

This compound is a crystalline solid that is soluble in organic solvents like DMSO (approx. 20 mg/mL) and DMF (approx. 50 mg/mL).[13][14] It is sparingly soluble in aqueous buffers.[13] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted in culture media to the final working concentration. Aqueous solutions should be prepared fresh and not stored for more than one day.[13] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[13][14]

Troubleshooting Guides

Problem 1: My combination experiment shows low or no synergy.

Answer: A lack of synergy can stem from several factors, from suboptimal drug concentrations and scheduling to cell-line-specific resistance mechanisms.

  • Possible Cause A: Suboptimal Drug Concentrations. The concentration of this compound or the combination agent may be too low to achieve a synergistic effect. This compound alone typically shows minimal cytotoxicity up to 10 µM in many cell lines.[5][15] The synergistic effect is often observed when a non-toxic or low-toxicity concentration of this compound is combined with a DNA-damaging agent.

    • Recommendation: Perform a dose-matrix experiment combining various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) with a range of concentrations of the partner drug.[8] Calculate the Combination Index (CI) to quantitatively assess synergy (CI < 1 indicates synergy).[15]

Table 2: Example IC₅₀ Values and Synergistic Concentrations for this compound Combinations

Cell LineCombination AgentThis compound Conc.IC₅₀ of Agent (Alone)IC₅₀ of Agent (with this compound)Combination Index (CI)
AGS (Gastric)Cisplatin1 µM20.7 µM4.53 µM< 0.5[8]
MKN-45 (Gastric)Cisplatin1 µM18.9 µM3.60 µM< 0.5[8]
MDA-MB-231 (Breast)Camptothecin1 µMNot specifiedNot specified< 0.3 (Strong Synergy)[5][15]
HCT-116 (Colon)Irinotecan (SN38)(Nontoxic conc.)Not specified4.5-27 fold reductionNot specified[9]
K562 (Leukemia)(-)-Lomaiviticin A10 µMNot specifiedNot specified< 0.1 (Very Strong Synergy)[16]
  • Possible Cause B: Incorrect Drug Scheduling. The timing and duration of drug exposure are critical. For many combinations, this compound should be present before and during the exposure to the DNA-damaging agent to prevent the activation of DNA repair checkpoints.

    • Recommendation: A common protocol is to pre-incubate cells with this compound for 1-2 hours before adding the chemotherapeutic agent.[10] In some studies, this compound treatment is continued even after the DNA-damaging agent is washed out to maximize the inhibition of checkpoint recovery.[5][15]

  • Possible Cause C: Cell Line-Specific Factors. The genetic background of the cell line, such as p53 status, can influence sensitivity.[5][15] Cells with existing defects in DNA repair (e.g., BRCA mutations) or high levels of endogenous replication stress may respond differently.[17]

    • Recommendation: Characterize the DDR pathway status of your cell lines. Compare results across multiple cell lines with different genetic backgrounds. For example, some studies have shown that p53-deficient cells can be more sensitive to the combination.[5][15]

A No Synergy Observed B Are drug concentrations optimal? (Dose-matrix analysis) A->B C Is drug scheduling correct? (Pre-incubation, continuous exposure) B->C Yes F Adjust concentrations. Refer to IC50 tables. B->F No D Is the cell line appropriate? (p53 status, DDR defects) C->D Yes G Optimize timing. Try 1-2h pre-incubation. C->G No E Is ATR pathway inhibited? (Check p-Chk1 levels) D->E Yes H Select sensitive cell line or characterize current line. D->H No I Troubleshoot Western Blot. See Problem 2. E->I No J Synergy Achieved E->J Yes

Figure 1. Troubleshooting logic for lack of synergy.

Problem 2: I am unable to confirm that this compound is inhibiting the ATR pathway.

Answer: The most direct way to confirm ATR inhibition is to measure the phosphorylation of its primary downstream target, Chk1, at Serine 345 (p-Chk1 S345). You should also assess the level of DNA damage by measuring γH2AX.

  • Recommendation: Perform a Western blot analysis. Treat your cells with a DNA-damaging agent (e.g., cisplatin, camptothecin, or radiation) to activate the ATR pathway. In the combination group, pre-treat with this compound. A successful experiment will show a strong p-Chk1 signal in the group treated with the damaging agent alone, and a significantly reduced or absent p-Chk1 signal in the group that also received this compound.[5][10] Concurrently, the combination of this compound and a DNA-damaging agent often leads to a marked increase in the DNA double-strand break marker γH2AX, indicating unresolved DNA damage.[5][9][15]

cluster_0 DNA Damage Response Stalled Replication Fork Stalled Replication Fork ATR ATR Stalled Replication Fork->ATR activates p-ATR (T1989) p-ATR (T1989) ATR->p-ATR (T1989) This compound This compound This compound->ATR inhibits Chk1 Chk1 p-ATR (T1989)->Chk1 phosphorylates p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p-Chk1 (S345)->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair Cell Cycle Arrest (G2/M)->DNA Repair

Figure 2. The ATR-Chk1 signaling pathway inhibited by this compound.

Problem 3: I am observing high levels of cytotoxicity with this compound as a single agent.

Answer: While often described as having low single-agent toxicity at synergistic concentrations (≤1-2 µM), this compound can induce cell death on its own at higher concentrations (typically >3 µM).[10] This is particularly true in cancer cells with high intrinsic replication stress or defects in other DDR pathways.

  • Recommendation 1: Titrate this compound Concentration. Perform a single-agent dose-response curve for this compound in your specific cell line to determine its IC₅₀. For combination studies, use a concentration well below the IC₅₀, ideally in the range of 0.5-2 µM, where it causes minimal cell death but is sufficient to inhibit ATR.[8][10]

  • Recommendation 2: Reduce Incubation Time. For initial experiments, consider reducing the duration of this compound exposure to 24-48 hours. Longer exposures (72-96 hours) are more likely to result in single-agent toxicity.[8]

  • Recommendation 3: Assess Cell Line Dependency. The sensitivity to single-agent this compound can be a biomarker. For example, cells with MYCN amplification or low ATM protein expression have been shown to be more sensitive to this compound alone.[17]

Key Experimental Protocols

Protocol 1: Western Blot for ATR Pathway Inhibition

  • Cell Seeding & Treatment: Seed cells to achieve 70-80% confluency at the time of harvest.

  • Drug Incubation: Pre-treat with this compound (e.g., 1 µM) for 1-2 hours. Add the DNA-damaging agent (e.g., 5 µM cisplatin or 20 nM camptothecin) and incubate for the desired time (e.g., 24 hours). Include controls: untreated, this compound alone, and damaging agent alone.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-Chk1 (Ser345), anti-phospho-ATR (Thr1989), anti-γH2AX (Ser139), and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Immunofluorescence for DNA Damage Foci (γH2AX)

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with drugs as described for the Western blot protocol.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate with anti-γH2AX antibody (1:200-1:800 dilution) in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash, counterstain nuclei with DAPI, and mount coverslips onto slides. Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of foci per nucleus using software like ImageJ.

Protocol 3: Cell Viability and Synergy Analysis

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Addition: Add drugs in a dose-matrix format. For example, add this compound along the y-axis (e.g., 0, 0.5, 1, 2, 5 µM) and the combination agent along the x-axis (e.g., 8-point, 2-fold serial dilutions).

  • Incubation: Incubate plates for 72 hours.

  • Viability Assay: Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours. Measure absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS).

  • Data Analysis:

    • Normalize absorbance values to untreated controls to determine the fraction of affected (Fa) cells for each drug combination.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI). Values are interpreted as follows:

      • CI < 0.9: Synergy

      • CI 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

A Seed Cells (96-well plate) B Add Drugs (Dose Matrix) This compound + Partner Drug A->B C Incubate (e.g., 72 hours) B->C D Perform Assay (CCK-8 / MTS) C->D E Measure Absorbance D->E F Analyze Data (Calculate Fa and CI) E->F G Determine Synergy (CI < 1) F->G

Figure 3. Experimental workflow for synergy analysis.

References

VE-821 Technical Support Center: Optimizing Concentration for Varying Cell Densities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the potent and selective ATR inhibitor, VE-821. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this compound in their experiments, with a specific focus on adjusting its concentration for different cell densities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA regions that form at sites of DNA damage and during replication stress.[5] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1, thereby abrogating cell cycle checkpoints (primarily G2/M) and leading to mitotic catastrophe and cell death, particularly in cancer cells with existing DNA repair defects or high replicative stress.[5][6][7]

Q2: What is a typical working concentration for this compound in cell culture?

A common working concentration for this compound in various cancer cell lines is 1 µM.[2][6] However, the optimal concentration can vary significantly depending on the cell line, the experimental endpoint, and the treatment duration. Published studies have used a range of concentrations from 0.1 µM to 10 µM, and in some specific contexts, even higher.[6][7][8] For radiosensitization or chemosensitization studies, lower concentrations (e.g., 1 µM) are often effective.[6][9] For single-agent cytotoxicity, higher concentrations may be required.[5][8]

Q3: How does cell density affect the apparent potency of this compound?

While direct studies on adjusting this compound for cell density are limited, it is a critical experimental parameter. At higher cell densities, the effective concentration of the inhibitor per cell is lower. This can be due to several factors, including:

  • Increased metabolism of the compound: A larger number of cells can metabolize the drug more rapidly.

  • Cell-cell contact inhibition: Confluent or near-confluent cultures may have altered signaling pathways and drug uptake compared to sparsely seeded cells.

  • "Sink" effect: The compound can be sequestered by binding to cells and extracellular matrix, reducing its availability in the medium.

Therefore, a concentration that is effective at a low cell density might be suboptimal at a high density. It is crucial to optimize the concentration for your specific experimental conditions.

Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Densities

This guide provides a systematic approach to optimizing this compound concentration when your experimental protocol involves varying cell seeding densities.

Problem: Inconsistent or suboptimal results with this compound when using different cell densities.

Possible Cause 1: Ineffective concentration at high cell density.

  • Symptoms:

    • Reduced inhibition of Chk1 phosphorylation (a direct downstream target of ATR) at high cell density compared to low density.

    • Lower than expected cytotoxicity or sensitization effect in densely plated cells.

    • High variability in results between wells with different cell numbers.

  • Solution:

    • Perform a dose-response curve at different cell densities. Seed your cells at a low, medium, and high density and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM).

    • Assess a proximal biomarker of ATR inhibition. Western blotting for phospho-Chk1 (Ser345) is a reliable method to confirm target engagement. An effective concentration should show significant inhibition of pChk1 across your tested densities.

    • Determine the IC50 or effective concentration (EC50) for your desired endpoint (e.g., cell viability, apoptosis) at each cell density. You may find that the IC50 value increases with cell density.

Possible Cause 2: Increased toxicity at low cell density.

  • Symptoms:

    • Significant cell death or growth inhibition in sparsely seeded cultures even at low this compound concentrations, potentially masking sensitization effects.

    • Difficulty in maintaining a stable population of cells for long-term experiments.

  • Solution:

    • Lower the this compound concentration for low-density cultures. Based on your dose-response experiments, select a concentration that effectively inhibits ATR without causing excessive single-agent toxicity in sparsely seeded cells.

    • Reduce the treatment duration. For sensitive, low-density cultures, a shorter exposure to this compound may be sufficient to achieve the desired biological effect while minimizing toxicity.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeReference
U2OSGrowth InhibitionIC50 ~0.8 µMNot Specified[1]
SAOS2Growth InhibitionIC50 ~0.8 µMNot Specified[1]
CAL72Growth InhibitionIC50 ~0.8 µMNot Specified[1]
AGS (Gastric Cancer)Proliferation (CCK-8)IC50 = 13.7 µM72 h[5]
MKN-45 (Gastric Cancer)Proliferation (CCK-8)IC50 = 11.3 µM72 h[5]
K562Cell ViabilityED50 = 71 µM48 h[2]
PSN-1 (Pancreatic Cancer)Radiosensitization1 µM72 h[6]
MiaPaCa-2 (Pancreatic Cancer)Radiosensitization1 µM72 h[6]
HT-29 (Colon Cancer)Chemosensitization1 µM72 h[9]
MOLT-4 (Leukemia)Radiosensitization2 µM and 10 µM24-72 h[7]

Note: IC50/ED50 values can vary significantly based on the assay method, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Effect of Cell Density on this compound Potency via Western Blot for pChk1

  • Cell Seeding: Plate your cells in 6-well plates at three different densities:

    • Low density: 20-30% confluency

    • Medium density: 50-60% confluency

    • High density: 80-90% confluency

    • Note: The exact cell numbers will need to be optimized for your specific cell line's growth rate and size.

  • Adherence: Allow cells to adhere and grow overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for a fixed duration (e.g., 2-4 hours). To induce ATR activity, co-treatment with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or a topoisomerase inhibitor) is often necessary to observe robust pChk1 signal.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control. Compare the dose-dependent inhibition of pChk1 across the different cell densities.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Generation DNA_Damage->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Mitotic_Catastrophe Mitotic Catastrophe VE821 This compound VE821->ATR inhibits pChk1 p-Chk1 (Active) Cell_Cycle_Arrest G2/M Checkpoint Activation pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Arrest->Mitotic_Catastrophe abrogation leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: ATR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent results with this compound at different cell densities Dose_Response Perform dose-response experiment at low, medium, and high cell densities Start->Dose_Response Question1 Is target engagement (pChk1 inhibition) confirmed at all densities? Question1->Dose_Response No Question2 Is pChk1 inhibited effectively at high density? Question1->Question2 Yes Western_Blot Assess pChk1 levels by Western Blot Dose_Response->Western_Blot Western_Blot->Question1 Increase_Conc Increase this compound concentration for high-density cultures Question2->Increase_Conc No Question3 Is there excessive toxicity at low density? Question2->Question3 Yes End End: Optimized, density-specific this compound concentration Increase_Conc->End Decrease_Conc Decrease this compound concentration for low-density cultures Question3->Decrease_Conc Yes Question3->End No Optimize_Duration Consider reducing treatment duration Decrease_Conc->Optimize_Duration Optimize_Duration->End

Caption: Workflow for optimizing this compound concentration based on cell density.

References

Validation & Comparative

A Comparative Guide to ATR Inhibitors: VE-821 vs. AZD6738 (Ceralasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors: VE-821 and AZD6738 (also known as Ceralasertib). ATR kinase is a critical component of the DNA damage response (DDR) pathway, making it a key target in oncology.[1][2] This comparison summarizes their performance based on available preclinical data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Targeting the ATR Signaling Pathway

Both this compound and AZD6738 are potent and selective ATP-competitive inhibitors of ATR kinase.[3][4] ATR is a master regulator of the cellular response to DNA replication stress.[5] When replication forks stall, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork.[5] By inhibiting ATR, this compound and AZD6738 prevent the phosphorylation of Chk1, leading to the abrogation of the S-phase and G2/M checkpoints.[6] This forces cells with damaged DNA to enter mitosis, ultimately resulting in cell death, a process known as mitotic catastrophe.[7] This mechanism of action is particularly effective in cancer cells that have a high degree of replication stress or deficiencies in other DDR pathways, such as those with ATM mutations.[8]

ATR_Signaling_Pathway cluster_0 DNA Replication Stress cluster_1 ATR Activation cluster_2 ATR Inhibitors cluster_3 Downstream Signaling cluster_4 Cellular Outcome cluster_5 Outcome with ATR Inhibition DNA_Damage DNA Damage / Stalled Replication Fork ATR ATR DNA_Damage->ATR pChk1 p-Chk1 (S345) ATR->pChk1 Mitotic_Catastrophe Mitotic Catastrophe This compound This compound This compound->ATR AZD6738 AZD6738 AZD6738->ATR Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Fork_Stabilization->Cell_Survival

Caption: ATR Signaling Pathway and Inhibition.

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and AZD6738 based on published data. It is important to note that these values were determined in different studies and experimental conditions may vary.

Table 1: In Vitro Potency Against ATR Kinase

InhibitorAssay TypeIC50 (nM)Ki (nM)Source(s)
This compound Cell-free2613[3][9]
AZD6738 Cell-free1-[7]

Table 2: Selectivity Against Other PIKK Family Kinases

InhibitorATM (Ki, µM)DNA-PK (Ki, µM)mTOR (Ki, µM)PI3Kγ (Ki, µM)Source(s)
This compound 162.2>13.9[3][9]
AZD6738 >5 (IC50)>5 (IC50)>5 (IC50)-[10]

Table 3: Cellular Activity

InhibitorCellular AssayIC50 (µM)Cell LineSource(s)
This compound H2AX phosphorylation0.8-[9]
AZD6738 Proliferation (3-day)<173/197 cell lines[10]
AZD6738 Chk1 Ser345 phosphorylation0.074-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key assays used to evaluate ATR inhibitors.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ATR.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant ATR enzyme - Substrate (e.g., GST-p53) - ATP (radiolabeled or for detection) - Assay buffer Start->Prepare_Reaction Add_Inhibitor Add this compound or AZD6738 at varying concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., autoradiography, ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.
  • Reaction Setup: Prepare a reaction mixture containing recombinant human ATR enzyme, a suitable substrate (e.g., a p53-derived peptide), ATP (often radiolabeled [γ-³²P]ATP), and a kinase assay buffer in a microplate well.

  • Inhibitor Addition: Add serial dilutions of this compound or AZD6738 to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, detection can be performed using an antibody-based method like ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or AZD6738.[9] Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specific duration (e.g., 72 or 96 hours).[9]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Measurement: For MTS assays, measure the absorbance at 490 nm.[12] For MTT assays, first add a solubilization solution to dissolve the formazan crystals, then measure the absorbance at 570 nm.[11]

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blotting for Phospho-Chk1

This method is used to detect the phosphorylation of Chk1, a direct downstream target of ATR, to confirm the on-target activity of the inhibitors in a cellular context.

  • Cell Lysis: Treat cells with the ATR inhibitor and a DNA-damaging agent (to induce ATR activity). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., p-Chk1 Ser345) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the level of Chk1 phosphorylation relative to a loading control (e.g., β-actin or GAPDH).

Summary and Conclusion

Both this compound and AZD6738 are potent and selective inhibitors of ATR kinase, a key player in the DNA damage response. AZD6738 (Ceralasertib) demonstrates higher potency in in vitro kinase assays compared to this compound. Both inhibitors show good selectivity against other related kinases. Their ability to sensitize cancer cells to DNA-damaging agents highlights their therapeutic potential.[2] The choice between these inhibitors for preclinical research may depend on the specific experimental context, including the cell lines used and the desired in vivo properties, as AZD6738 has been noted for its oral bioavailability.[4] The provided experimental data and protocols offer a foundation for researchers to design and interpret studies involving these important ATR inhibitors.

References

VE-821: A Comparative Guide to its Selectivity for ATM and DNA-PK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of VE-821, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, against the related PI3K-like kinases (PIKKs), Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a highly selective ATP-competitive inhibitor of ATR kinase.[1][2] Experimental data consistently demonstrates that this compound exhibits minimal cross-reactivity against ATM and DNA-PK, making it a valuable tool for studying ATR-specific functions.[3][4] Its high selectivity allows for the targeted inhibition of the ATR signaling pathway, which is crucial for the cellular response to DNA damage and replication stress.

Data Presentation: this compound Kinase Selectivity

The following table summarizes the inhibitory activity of this compound against ATR, ATM, and DNA-PK. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency. Lower values indicate greater potency.

Target KinaseThis compound Kᵢ (μM)This compound IC₅₀ (μM)Fold Selectivity vs. ATR (based on Kᵢ)
ATR 0.013 [1][2]0.026 [4]-
ATM16[3][4]>8[5]~1230x
DNA-PK2.2[2][3][4]4.4[5]~169x

Key Findings:

  • This compound is a potent inhibitor of ATR with a Ki of 13 nM.[1][2]

  • It demonstrates significantly lower potency against ATM and DNA-PK, with Ki values in the micromolar range.[2][3][4]

  • The selectivity for ATR is over 1,200-fold greater than for ATM and approximately 170-fold greater than for DNA-PK, based on Ki values.

Signaling Pathway

The following diagram illustrates the central roles of ATM, ATR, and DNA-PK in the DNA damage response (DDR) pathway.

cluster_0 DNA Damage cluster_1 PIKK Kinases cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates DNA-PK DNA-PK DNA Double-Strand Breaks->DNA-PK activates Replication Stress / ssDNA Replication Stress / ssDNA ATR ATR Replication Stress / ssDNA->ATR activates CHK2, p53 CHK2, p53 ATM->CHK2, p53 NHEJ Repair NHEJ Repair DNA-PK->NHEJ Repair CHK1, p53 CHK1, p53 ATR->CHK1, p53 Cell Cycle Arrest Cell Cycle Arrest CHK2, p53->Cell Cycle Arrest DNA Repair DNA Repair CHK2, p53->DNA Repair Apoptosis Apoptosis CHK2, p53->Apoptosis NHEJ Repair->DNA Repair CHK1, p53->Cell Cycle Arrest CHK1, p53->DNA Repair CHK1, p53->Apoptosis This compound This compound This compound->ATR inhibits

Caption: DNA Damage Response Pathways Mediated by ATM, DNA-PK, and ATR.

Experimental Protocols

The selectivity of this compound is primarily determined through in vitro kinase assays and confirmed in cellular assays by monitoring the phosphorylation of downstream targets.

In Vitro Kinase Selectivity Assay (Radiometric-Phosphate Incorporation)

This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.

Principle: The transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase is quantified. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

Materials:

  • Purified recombinant ATR, ATM, and DNA-PK enzymes

  • Specific substrate peptides for each kinase

  • This compound (or other test compounds)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphoric acid (to stop the reaction)

  • Filter paper or membrane for capturing the phosphorylated substrate

Procedure:

  • Prepare Kinase Reaction Mix: In a microplate, prepare a reaction mix containing the kinase buffer, the specific kinase, and its corresponding substrate peptide.

  • Add Inhibitor: Add serial dilutions of this compound (typically in DMSO) to the wells. Include a DMSO-only control (no inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubate: Incubate the plate at room temperature for a predetermined time, allowing the phosphorylation reaction to proceed.

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Capture Substrate: Spot the reaction mixture onto filter paper or a membrane to capture the phosphorylated substrate.

  • Wash: Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Target Engagement (Western Blotting)

This method confirms the on-target activity of this compound in a cellular context by assessing the phosphorylation of downstream targets of ATR, ATM, and DNA-PK.

Principle: Cells are treated with a DNA damaging agent to activate the DDR pathways. The effect of this compound on the phosphorylation of key signaling proteins is then analyzed by Western blotting.

Materials:

  • Cell lines (e.g., cancer cell lines)

  • This compound

  • DNA damaging agent (e.g., etoposide, hydroxyurea, or UV radiation)

  • Lysis buffer

  • Primary antibodies against:

    • Phospho-Chk1 (Ser345) - a marker of ATR activity

    • Phospho-Chk2 (Thr68) - a marker of ATM activity

    • Phospho-DNA-PKcs (Ser2056) - a marker of DNA-PK activity

    • Total Chk1, Chk2, and DNA-PKcs (as loading controls)

    • GAPDH or β-actin (as loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, expose the cells to a DNA damaging agent to induce the DDR.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the phosphorylated and total target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the levels of phosphorylated proteins relative to the total protein and loading controls. A selective ATR inhibitor like this compound should reduce the phosphorylation of Chk1 without significantly affecting the phosphorylation of Chk2 or DNA-PKcs.

Experimental Workflow

The following diagram outlines the general workflow for validating the selectivity of a kinase inhibitor like this compound.

cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Data Interpretation A Primary Kinase Assay (ATR) B Selectivity Panel (ATM, DNA-PK, etc.) A->B C Determine IC50 and Ki values B->C G Compare IC50/Ki values C->G D Cell Treatment with Inhibitor & DNA Damage Agent E Western Blot for Phospho-Proteins D->E F Analyze Downstream Target Inhibition E->F H Assess On-Target vs. Off-Target Cellular Effects F->H I Confirm Selectivity Profile G->I H->I

Caption: Workflow for Validating Kinase Inhibitor Selectivity.

References

comparative analysis of VE-821 and CHK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VE-821 and CHK1 Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound, a potent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, and several prominent Checkpoint Kinase 1 (CHK1) inhibitors. While this compound targets ATR, its mechanism of action is intrinsically linked to the CHK1 signaling pathway, as ATR is a primary upstream activator of CHK1 in the DNA Damage Response (DDR). Therefore, this comparison is pertinent for researchers evaluating different strategies to modulate this critical cell cycle checkpoint pathway for therapeutic purposes.

Introduction to the ATR-CHK1 Signaling Pathway

The ATR-CHK1 pathway is a crucial signaling cascade that responds to DNA single-strand breaks and replication stress.[1] Upon activation by DNA damage, ATR phosphorylates and activates CHK1.[2] Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the G2/M checkpoint.[3] This pause allows time for DNA repair. In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, there is a heavy reliance on the S and G2/M checkpoints regulated by the ATR-CHK1 pathway for survival, especially when undergoing replication stress induced by chemotherapy or oncogenes.[4]

Inhibiting this pathway at either the ATR or CHK1 level can abrogate this damage-induced cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis. This makes both ATR and CHK1 inhibitors promising therapeutic agents, both as monotherapies in tumors with high intrinsic replication stress and in combination with DNA-damaging chemotherapies and radiation.[1][5]

Quantitative Performance Analysis

The following tables summarize the in vitro potency and cellular activity of this compound against ATR and various CHK1 inhibitors against their primary target, CHK1. This data provides a quantitative basis for comparing their efficacy and selectivity.

Table 1: In Vitro Enzymatic Activity of this compound and Select CHK1 Inhibitors

InhibitorPrimary TargetIC50 (nM)Ki (nM)Notes
This compound ATR26[6][7]13[6][7]ATP-competitive inhibitor.[6]
SAR-020106 CHK113.3[4][8]-ATP-competitive inhibitor.[8]
CCT245737 (SRA737) CHK11.3 - 1.4[3][9]-Orally active inhibitor.[3]
Prexasertib (LY2606368) CHK11[10]0.9[10]Also inhibits CHK2 (IC50 = 8 nM) and RSK (IC50 = 9 nM).[10]
MK-8776 CHK13[10]-Selective CHK1 inhibitor.
CHIR-124 CHK10.3[10]-Highly potent CHK1 inhibitor.
PF-477736 CHK1-0.49[10]ATP-competitive inhibitor.[10]

*IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.[11] Ki is an intrinsic measure of affinity and is generally independent of enzyme concentration.[12]

Table 2: Kinase Selectivity Profile

InhibitorPrimary TargetSelectivity Profile (Ki or IC50 in µM unless noted)
This compound ATRHighly selective for ATR. Minimal activity against related PIKKs: ATM (Ki: 16 µM), DNA-PK (Ki: 2.2 µM), mTOR (Ki: >1 µM), PI3Kγ (Ki: 3.9 µM).[6][7]
SAR-020106 CHK1Selective for CHK1.
CCT245737 (SRA737) CHK1>1,000-fold selectivity against CHK2 and CDK1.[3][13]
Prexasertib (LY2606368) CHK1Inhibits CHK2 (IC50 = 8 nM) and RSK family kinases (IC50 < 10 nM).[10][14]
MK-8776 CHK1~500-fold selectivity against CHK2.[10]
CHIR-124 CHK1~2,000-fold selectivity against CHK2; 500- to 5,000-fold less active against CDK2/4 and Cdc2.[10]
PF-477736 CHK1~100-fold selectivity for CHK1 over CHK2.[10]

Table 3: Cellular Activity of this compound and Select CHK1 Inhibitors

InhibitorCell Line(s)Cellular IC50Effect
This compound AGS, MKN-45 (Gastric Cancer)13.7 µM, 11.3 µM (72h)[1]Inhibits proliferation and promotes apoptosis.[1]
SAR-020106 HT29 (Colon Cancer)55 nM[4][8]Abrogates etoposide-induced G2 arrest.[4]
CCT245737 (SRA737) HT29, SW620, MiaPaCa-2, Calu630 - 220 nM[3][9]Abrogates etoposide-induced G2 checkpoint.[9]
Prexasertib (LY2606368) AsPC-1, U2OS (Sensitive lines)Varies by cell lineInduces cell death in sensitive lines.[15]

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

ATR_CHK1_Pathway cluster_pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates (S345) pCHK1 p-CHK1 (Active) ATR->pCHK1 CDC25 CDC25 Phosphatases pCHK1->CDC25 inhibits pCHK1->CDC25 G2M_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates CDC25->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis CDK1_CyclinB->Mitosis VE821 This compound VE821->ATR CHK1i CHK1 Inhibitors (e.g., SAR-020106, CCT245737) CHK1i->pCHK1

Caption: The ATR-CHK1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Inhibitor (this compound or CHK1i) +/- DNA Damaging Agent start->treatment viability Cell Viability Assay (e.g., MTS, SRB) Determine GI50 treatment->viability western Western Blot (p-CHK1, γH2AX, PARP cleavage) treatment->western facs Flow Cytometry (Cell Cycle Analysis - PI Staining) treatment->facs data_analysis Data Analysis & Comparison viability->data_analysis western->data_analysis facs->data_analysis

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate ATR and CHK1 inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme (e.g., ATR or CHK1).

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Inhibitor Addition: The inhibitor (e.g., this compound or a CHK1 inhibitor) is added to the reaction mixture at various concentrations.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (e.g., DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (e.g., MTS or SRB Assay)
  • Objective: To measure the effect of an inhibitor on cell growth and viability.

  • Methodology:

    • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6]

    • Treatment: The cells are treated with serial dilutions of the inhibitor. For combination studies, a DNA-damaging agent may also be added.

    • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.[6]

    • Staining:

      • MTS Assay: An MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium compound into a colored formazan product.[6]

      • SRB (Sulforhodamine B) Assay: Cells are fixed, and then stained with SRB dye, which binds to total cellular protein.[9]

    • Measurement: The absorbance (for MTS) or optical density (for SRB) is measured using a plate reader.

    • Data Analysis: The results are normalized to untreated controls, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

Western Blotting for Pathway Modulation
  • Objective: To detect changes in the phosphorylation status or expression levels of key proteins in the ATR-CHK1 pathway.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with the inhibitor, with or without a DNA-damaging agent (e.g., gemcitabine, radiation), for a specified time.[5] Cells are then harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[16]

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-phospho-CHK1 (Ser345), anti-γH2AX, anti-cleaved PARP).[16][18] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is then captured on X-ray film or with a digital imager.[17]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following inhibitor treatment.

  • Methodology:

    • Cell Treatment and Harvesting: Cells are treated as required for the experiment. Both adherent and floating cells are collected to include any apoptotic populations.

    • Fixation: Cells are fixed, typically by dropwise addition of cold 70% ethanol, which permeabilizes the cells and preserves DNA.[19]

    • Staining: The fixed cells are washed and then resuspended in a staining solution containing a fluorescent DNA-intercalating dye, most commonly Propidium Iodide (PI). The solution also contains RNase A to degrade RNA, ensuring that the PI signal is specific to DNA content.[19]

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.

    • Data Analysis: The data is displayed as a histogram of fluorescence intensity versus cell count. Cells in G0/G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have an intermediate DNA content. The percentage of cells in each phase is quantified using analysis software.[20]

Conclusion

Both this compound and various CHK1 inhibitors are potent modulators of the DNA damage response, albeit at different nodes of the same critical pathway. This compound demonstrates high selectivity for ATR, effectively blocking the upstream activation of CHK1.[7] CHK1 inhibitors, such as CCT245737 and SAR-020106, offer direct targeting of the downstream kinase, with several candidates showing high potency and selectivity.[3][4] The choice between an ATR and a CHK1 inhibitor may depend on the specific genetic context of the cancer, the desired combination therapy, and the potential for off-target effects. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at leveraging the therapeutic potential of the ATR-CHK1 axis.

References

VE-821: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of VE-821, a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to offer a comparative perspective against other relevant kinase inhibitors.

Executive Summary

This compound demonstrates high selectivity for ATR kinase, with significantly less activity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATM, DNA-PK, mTOR, and PI3K. This selectivity is crucial for elucidating the specific roles of ATR in cellular processes, particularly in the DNA Damage Response (DDR), without the confounding effects of off-target inhibition. This guide presents quantitative data on its inhibitory activity, details the experimental methodologies used for these assessments, and visualizes the key signaling pathway affected by this compound.

Comparative Kinase Inhibition Profile

The selectivity of this compound has been primarily characterized against the PIKK family of kinases due to their structural similarities. The following table summarizes the inhibitory constants (Ki) of this compound against ATR and other key kinases.

Kinase TargetThis compound Ki (nM)Fold Selectivity vs. ATR
ATR 13 [1][2][3]1
ATM16,000[2][3]>1230
DNA-PK2,200[2][3]>169
mTOR>1,000[1][2]>77
PI3Kγ3,900[1][2]>300

Data compiled from multiple sources. Fold selectivity is calculated relative to the Ki for ATR.

This compound also shows minimal activity against a broader panel of unrelated protein kinases, although detailed public data on a comprehensive kinome scan is limited.[4][5]

Comparison with other ATR Inhibitors

While detailed side-by-side kinase panel data is not extensively available in the public domain, some comparisons can be drawn with other known ATR inhibitors.

  • VE-822 (VX-970): A close analog of this compound, VE-822 (also known as berzosertib) is reported to have enhanced potency, solubility, and selectivity.[6][7] It has shown over 100-fold selectivity for ATR over ATM and DNA-PK in cellular assays.[7]

  • AZ20: Another potent and selective ATR inhibitor. While direct comparative kinase panel data with this compound is scarce, studies confirm its specificity for ATR and its ability to inhibit the phosphorylation of ATR's downstream target, Chk1.[8]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize its place in the ATR signaling pathway and the general workflow for assessing its inhibitory activity.

ATR_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATR Activation cluster_2 Downstream Effectors DNA Damage DNA Damage RPA_ssDNA RPA-coated ssDNA DNA Damage->RPA_ssDNA ATR ATR ATRIP ATRIP ATR->ATRIP Chk1 Chk1 ATRIP->Chk1 p-Chk1 (Ser345) RPA_ssDNA->ATRIP CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis VE821 This compound VE821->ATR

Caption: ATR Signaling Pathway and Point of this compound Inhibition.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Initiation & Incubation cluster_2 Detection & Analysis A Prepare stock solution: Buffer, Kinase (e.g., ATR), Target Peptide B Add this compound at varying concentrations A->B C Initiate reaction with [γ-33P]ATP B->C D Incubate at 25°C C->D E Stop reaction D->E F Measure radiometric phosphate incorporation E->F G Determine Ki / IC50 values F->G

Caption: Experimental Workflow for Kinase Inhibition Assay.

Experimental Protocols

The inhibitory activity of this compound and its cross-reactivity against other kinases are typically determined using a radiometric-phosphate incorporation assay.[4]

Objective: To measure the ability of a compound to inhibit the kinase activity of a specific enzyme (e.g., ATR, ATM, DNA-PK).

Materials:

  • Purified kinase (e.g., ATR, ATM, DNA-PK)

  • Specific target peptide substrate

  • Assay buffer

  • This compound (or other test compounds) in DMSO

  • [γ-33P]ATP (radiolabeled ATP)

  • Phosphocellulose filter mats or similar capture medium

  • Scintillation counter

Procedure:

  • Preparation of Stock Solution: A master mix is prepared containing the appropriate assay buffer, the purified kinase, and its target peptide substrate.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted in DMSO and added to the wells of a microplate. The final DMSO concentration is typically kept constant across all wells (e.g., 7%).

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-33P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow for phosphate incorporation into the substrate.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid).

  • Capture of Phosphorylated Substrate: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated peptide substrate.

  • Washing: The filters are washed to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly selective inhibitor of ATR kinase, demonstrating minimal cross-reactivity against other key PIKK family members. This high degree of selectivity makes it a valuable tool for investigating ATR-specific functions in DNA damage response and other cellular pathways. Researchers utilizing this compound can have a high degree of confidence that the observed effects are primarily due to the inhibition of ATR. For studies requiring even greater potency or for in vivo applications, the analog VE-822 (VX-970) may also be a suitable alternative. As with any inhibitor, it is recommended to use the lowest effective concentration and include appropriate controls to ensure on-target activity in any given experimental system.

References

evaluating the enhanced radiosensitization of VE-821 compared to other sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the ATR inhibitor VE-821 enhances the efficacy of radiotherapy, often outperforming other DNA damage response inhibitors by preventing cancer cells from repairing radiation-induced DNA damage.

For researchers in oncology and drug development, identifying effective radiosensitizers is a critical step toward improving cancer treatment outcomes. This compound, a highly selective and potent inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising candidate. This guide provides a comparative evaluation of this compound against other sensitizers, supported by experimental data, to elucidate its mechanisms and relative efficacy.

Superior Sensitization Across Multiple Cancer Types

This compound has consistently demonstrated its ability to increase the sensitivity of cancer cells to radiation across various tumor types, including pancreatic cancer, chondrosarcoma, and leukemia.[1][2][3] Its efficacy is particularly noted in cells with deficient p53, a common characteristic of cancer cells that makes them reliant on the ATR pathway for DNA repair.[3][4]

A key mechanism of this compound's radiosensitizing effect is the abrogation of the G2/M cell cycle checkpoint.[4][5] Following radiation-induced DNA damage, cancer cells typically arrest in the G2 phase to allow for DNA repair before proceeding to mitosis. By inhibiting ATR, this compound prevents this crucial checkpoint, forcing the cells to enter mitosis with unrepaired DNA, which ultimately leads to cell death.[6] This effect is in contrast to ATM inhibitors, such as KU55933, which do not prevent G2 arrest in the same manner.[3]

Comparative Efficacy of this compound

Studies directly comparing this compound to other DNA damage response inhibitors have highlighted its superior or distinct radiosensitizing properties.

Inhibitor ClassSpecific Inhibitor(s)Cancer TypeKey FindingsReference
ATR Inhibitor This compound ChondrosarcomaMost efficient reduction in cell viability after fractional X-ray irradiation compared to PARP and ATM inhibitors.[2][7]
This compound Cervical CarcinomaRadiosensitizing effect manifested earlier after irradiation compared to ATM and DNA-PK inhibitors.[6][8]
This compound Promyelocytic LeukemiaMore pronounced radiosensitizing effect compared to the ATM inhibitor KU55933.[3][4]
ATM InhibitorKU55933Promyelocytic LeukemiaLess effective at radiosensitization compared to this compound. Did not prevent G2 arrest.[3]
KU55933Cervical CarcinomaRadiosensitizing effect observed later (72h post-irradiation) compared to this compound. Potentiated G2 arrest.[6][8]
DNA-PK InhibitorNU7441Cervical CarcinomaRadiosensitizing effect observed later (72h post-irradiation) compared to this compound. Potentiated G2 arrest.[6][8]
PARP InhibitorsOlaparib, VeliparibChondrosarcomaLess efficient at reducing cell viability after fractional X-ray irradiation compared to this compound.[2][7]

Mechanism of Action: Enhanced DNA Damage and Impaired Repair

The enhanced radiosensitization by this compound is mechanistically linked to the persistence of DNA damage.[1][9] Experimental data consistently shows that pre-treatment with this compound leads to a significant increase in markers of DNA double-strand breaks, such as γH2AX and 53BP1 foci, 24 hours after irradiation.[1][9] Furthermore, this compound has been shown to inhibit homologous recombination repair, a critical pathway for repairing double-strand breaks, as evidenced by a decrease in the formation of Rad51 foci.[1][5]

Cell LineTreatmentγH2AX Foci (% cells with >7 foci)53BP1 Foci (% cells with >5 foci)Rad51 Foci (% cells with >9 foci)Reference
PSN-1 (Pancreatic)6 Gy IR~35%~40%~25%[1]
1 µM this compound + 6 Gy IR~75%~70%~10%[1]
MiaPaCa-2 (Pancreatic)6 Gy IR~30%~35%Not Reported[1]
1 µM this compound + 6 Gy IR~60%~65%Not Reported[1]

Note: Data are approximated from graphical representations in the cited literature.

Even when administered after irradiation, this compound can still increase the number of residual DNA damage foci, indicating that its presence during the DNA repair phase is critical for its sensitizing effect.[1] This suggests a broader therapeutic window for its clinical application.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its radiosensitizing effects.

VE821_Pathway cluster_downstream Downstream Effects IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) IR->DNA_Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest G2/M Checkpoint Arrest Chk1->CellCycleArrest activates Apoptosis Cell Death (Mitotic Catastrophe) VE821 This compound VE821->ATR DNARepair DNA Repair (e.g., HRR) CellCycleArrest->DNARepair allows time for

Caption: this compound inhibits ATR, preventing Chk1 activation and G2/M arrest, leading to cell death.

Experimental_Workflow cluster_assays Endpoints start Cancer Cell Culture treatment Pre-treat with This compound or Other Sensitizer start->treatment irradiation Irradiate (e.g., X-rays) treatment->irradiation incubation Post-Irradiation Incubation irradiation->incubation analysis Analysis incubation->analysis clonogenic Clonogenic Survival analysis->clonogenic facs Cell Cycle (FACS) analysis->facs foci DNA Damage Foci (γH2AX, 53BP1) analysis->foci

References

literature review comparing the preclinical data of various ATR inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic stability.[1][2] Activated by single-stranded DNA that forms at stalled replication forks or during DNA repair, ATR orchestrates cell cycle arrest, replication fork stabilization, and DNA repair, allowing cells to cope with genomic insults.[3][4][5] Many cancer cells exhibit high levels of replication stress and often have defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) kinase, making them highly dependent on ATR for survival.[3][6] This dependency creates a therapeutic window, positioning ATR inhibitors as a promising class of anti-cancer agents, particularly through a concept known as synthetic lethality.[7][8][9]

This guide provides a comparative overview of the preclinical data for several leading ATR inhibitors in development, including Berzosertib, Ceralasertib, and Elimusertib. We summarize their performance based on published experimental data, detail common experimental protocols, and visualize key biological and experimental concepts.

Comparative Preclinical Data of ATR Inhibitors

The following tables summarize key quantitative data from preclinical studies, allowing for a direct comparison of the potency and efficacy of various ATR inhibitors.

Table 1: In Vitro Potency of Selected ATR Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) against the ATR kinase enzyme and in cellular assays, demonstrating the inhibitors' potency at both a molecular and cellular level.

InhibitorCompound NamesDeveloper/OriginatorATR Kinase IC50Cellular IC50 (p-Chk1 Inhibition)Representative Cellular Proliferation IC50Reference
Berzosertib VE-822, VX-970, M6620Vertex/Merck KGaA19 nM~80 nM (in PDAC cells)Not consistently reported[10][11][12]
Ceralasertib AZD6738AstraZeneca1 nM74 nM< 1 µM in 73/197 cell lines[13][14]
Elimusertib BAY 1895344Bayer7 nM36 nM (H2AX phosphorylation)78 nM (median across a broad panel)[15]
Gartisertib M4344, VX-803Merck KGaAPotent (specific value not stated)Not specifiedNot specified[16]

Table 2: In Vivo Preclinical Efficacy of ATR Inhibitors

This table highlights the in vivo anti-tumor activity of ATR inhibitors, both as monotherapies and in combination with other agents, in various cancer models.

InhibitorCancer Model (Cell Line/PDX)Genetic ContextCombination AgentDosing & Schedule (Inhibitor)Key Efficacy OutcomeReference
Berzosertib Pancreatic (PSN-1, MiaPaCa-2) Xenograftp53-mutantRadiation (XRT)60 mg/kg, oral gavageDoubled time for tumor to reach 600 mm³ vs. XRT alone[10]
Berzosertib Esophageal (OE21) Xenograftp53-mutantRadiation (XRT)Not specifiedSignificant tumor growth delay vs. XRT alone[17]
Ceralasertib TNBC (HBCx9) PDXBRCA2-mutantOlaparib (PARPi)Not specifiedComplete tumor regression[13][18]
Ceralasertib Various XenograftsATM-deficientMonotherapyChronic daily oral dosingSignificant dose-dependent tumor growth inhibition[14]
Elimusertib Mantle Cell Lymphoma XenograftDDR-deficientMonotherapy40 mg/kg, i.p.Complete tumor remission[15]
Elimusertib Breast Cancer (MDA-MB-453) XenograftNot specifiedMonotherapy50 mg/kg, oral, 3 days on/4 offResulted in tumor size decrease[19]
Elimusertib Various PDX modelsDDR-alteredMonotherapy40 mg/kg, oral, twice daily, 3 days on/4 offPartial response in 19% of models[20]

Key Signaling and Logical Pathways

Diagrams generated using Graphviz illustrate the mechanism of action and therapeutic rationale for ATR inhibitors.

ATR_Signaling_Pathway cluster_input Genomic Insults cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage Replication Stress (e.g., Stalled Forks) ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex Recruitment RPA->ATR_ATRIP ATR_Active Activated ATR Kinase ATR_ATRIP->ATR_Active CHK1 CHK1 ATR_Active->CHK1 Phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest G2/M Cell Cycle Arrest pCHK1->CellCycleArrest ForkStab Replication Fork Stabilization pCHK1->ForkStab DNARepair DNA Repair pCHK1->DNARepair ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR_Active Blocks

Caption: The ATR signaling pathway is activated by replication stress, leading to cell cycle arrest.

Synthetic_Lethality cluster_normal ATM-Proficient Cell cluster_deficient ATM-Deficient Cancer Cell cluster_treated ATM-Deficient Cell + ATRi DSB1 DNA Double-Strand Breaks (DSBs) ATM1 ATM Active DSB1->ATM1 ATR1 ATR Active DSB1->ATR1 Repair1 Repair & Survival ATM1->Repair1 ATR1->Repair1 DSB2 DNA Double-Strand Breaks (DSBs) ATM_mut ATM Inactive DSB2->ATM_mut ATR2 ATR Active (Compensatory) DSB2->ATR2 Repair2 Survival (ATR-dependent) ATR2->Repair2 DSB3 DNA Double-Strand Breaks (DSBs) ATM_mut2 ATM Inactive DSB3->ATM_mut2 ATR_inhibited ATR Inhibited DSB3->ATR_inhibited Death Cell Death (Synthetic Lethality) ATM_mut2->Death ATR_inhibited->Death ATRi ATR Inhibitor ATRi->ATR_inhibited

Caption: Synthetic lethality between ATM deficiency and ATR inhibition.

Experimental_Workflow start Compound Discovery kinase_assay In Vitro Kinase Assay (Biochemical IC50) start->kinase_assay cell_prolif Cellular Proliferation Assays (Growth IC50 in cell lines) kinase_assay->cell_prolif mech_assays Mechanistic Cellular Assays (e.g., Western Blot for p-Chk1) cell_prolif->mech_assays invivo_setup In Vivo Model Setup (Xenograft/PDX Implantation) mech_assays->invivo_setup invivo_efficacy In Vivo Efficacy Studies (Monotherapy & Combination) invivo_setup->invivo_efficacy pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis invivo_efficacy->pkpd end Clinical Candidate pkpd->end

Caption: A typical preclinical evaluation workflow for ATR inhibitors.

Common Experimental Protocols

The methodologies described below are standard procedures cited in the preclinical evaluation of ATR inhibitors.

1. Cell Proliferation / Viability Assays

  • Objective: To determine the concentration of an ATR inhibitor that inhibits cancer cell growth by 50% (GI50/IC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the ATR inhibitor (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

    • After a set incubation period (typically 72 to 120 hours), cell viability is assessed.

    • Common readout methods include CellTiter-Glo® (measures ATP levels, indicating metabolic activity) or MTS/MTT assays (measures mitochondrial reductase activity).

    • Data is normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression analysis.[14]

2. Western Blot for Target Engagement (p-Chk1 Inhibition)

  • Objective: To confirm that the ATR inhibitor is engaging its target and inhibiting the downstream signaling pathway in cells.

  • Methodology:

    • Cells are seeded and grown to approximately 70-80% confluency.

    • To induce ATR activity, cells are often treated with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or a topoisomerase inhibitor) for a short period.

    • Cells are co-treated or pre-treated with the ATR inhibitor at various concentrations.

    • Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.

    • Protein concentration is quantified (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Chk1 (e.g., Ser345), total Chk1, and a loading control (e.g., GAPDH, β-actin).

    • After washing, the membrane is incubated with corresponding HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[10][19]

3. Immunofluorescence for DNA Damage (γH2AX Foci)

  • Objective: To visualize the accumulation of DNA double-strand breaks, a consequence of ATR inhibition leading to replication fork collapse.

  • Methodology:

    • Cells are grown on glass coverslips and treated with the ATR inhibitor, often in combination with a replication stress-inducing agent.

    • After treatment, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with serum or BSA.

    • Cells are incubated with a primary antibody against phosphorylated Histone H2AX (γH2AX).

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody.

    • Coverslips are mounted onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified. An increase in foci indicates elevated DNA damage.[10][19]

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy and tolerability of an ATR inhibitor in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., CD1 nude or SCID mice) are typically used.[16]

    • Tumor Implantation: A suspension of human cancer cells (e.g., 5 million cells) is injected subcutaneously into the flank of the mice.[16] For patient-derived xenograft (PDX) models, tumor fragments are implanted.

    • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The ATR inhibitor is administered according to a specific dose and schedule (e.g., 40 mg/kg, oral gavage, twice daily, 3 days on/4 days off).[21] The control group receives a vehicle solution.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = length × width²/2).[21] Animal body weight and general health are monitored as indicators of toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing tumor growth inhibition (TGI) or tumor regression between treated and control groups.[20]

References

Safety Operating Guide

Navigating the Safe Disposal of VE-821: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of VE-821, a potent and selective ATR inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

This compound is an ATP-competitive inhibitor of ATR kinase, playing a significant role in cancer research by sensitizing tumor cells to DNA-damaging agents.[1][2][3][4][5] Its handling and disposal require a comprehensive understanding of its properties and the associated safety protocols.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 368.41 g/mol [1][3][6]
Formula C₁₈H₁₆N₄O₃S[1][3][6]
Solubility in DMSO ≥62.5 mg/mL to 100 mM[1][2][5][6][7][8]
Solubility in DMF ~50 mg/mL[1][8]
Storage Temperature -20°C (solid)[2][4][6][7][8]
Storage of Stock Solution -80°C in solvent for up to 1 year[4][7]
Aqueous Solution Stability Not recommended for storage more than one day[8]
Water Hazard Class (WGK) 3 (severely hazardous to water)[3]
Storage Class Code 11 (Combustible Solids)[3]

Experimental Protocols: Proper Disposal Procedures for this compound

The following protocols are based on general best practices for laboratory chemical waste disposal and specific information gathered about this compound.[9][10][11][12][13]

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, in solution, or as waste), ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal.[9][12][13]

  • Solid this compound Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible container.

    • The container should be labeled as "Hazardous Waste," with the chemical name "this compound," and the associated hazards (Combustible Solid).

  • This compound Solutions:

    • Waste solutions of this compound, typically in DMSO, must be collected in a designated hazardous waste container.

    • The container must be compatible with the solvent (e.g., a polyethylene or glass container for DMSO).

    • Label the container "Hazardous Waste," and list all contents, including "this compound" and the solvent (e.g., "DMSO").

    • Crucially, do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents. [9][10]

  • Contaminated Labware:

    • Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

Storage of this compound Waste
  • All this compound waste containers must be kept tightly sealed when not in use.[12]

  • Store waste in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory.[9]

  • Ensure secondary containment is used to prevent spills from reaching drains.[11]

  • Store this compound waste away from heat sources and incompatible chemicals.

Disposal of "Empty" this compound Containers
  • A container that has held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple rinse the empty container with a solvent capable of dissolving this compound (e.g., DMSO or another suitable organic solvent).[11][12]

  • Collect the rinsate as hazardous waste in the appropriate liquid waste container.[12]

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[11]

Final Disposal
  • Arrange for the collection of all this compound hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10][11]

  • Under no circumstances should this compound or its solutions be disposed of down the drain. [9][11] Its high water hazard classification (WGK 3) indicates a significant risk to aquatic environments.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

VE821_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container for Combustible Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate Yes dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container No (Already Clean) collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling VE-821

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the potent and selective ATR inhibitor, VE-821. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is a bioactive compound that requires careful handling to prevent exposure and ensure stability. The following procedures outline the necessary personal protective equipment (PPE), emergency procedures, and disposal methods.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in both solid and solution forms.

Protection Type Required Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved RespiratorA self-contained breathing apparatus is recommended for non-emergency personnel to avoid inhalation of dust.[1]
Eye and Face Protection Safety Goggles and Face ShieldProvides a barrier against splashes and airborne particles. Standard eyeglasses are not a substitute.
Hand Protection Chemical-Resistant GlovesWear two pairs of powder-free gloves tested for use with chemotherapy drugs. The inner glove should be under the gown cuff, and the outer glove should completely cover the cuff.[2]
Body Protection Impervious Gown and Lab CoatA disposable, poly-coated gown with long sleeves is required. A standard lab coat should be worn over personal clothing.
Foot Protection Chemical-Resistant Shoe CoversTwo pairs of shoe covers should be worn before entering cleanroom areas.
Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spillage For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional hazardous material spill protocols. Personnel involved in cleanup must wear appropriate PPE, including a full-facepiece respirator.[2]
Storage and Disposal

Proper storage is essential to maintain the stability of this compound, and disposal must adhere to safety regulations.

Procedure Guideline
Storage Store this compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[3]
Disposal Dispose of contents and container at a licensed waste management facility.[1] Do not dispose of down the drain or with general laboratory waste.

Quantitative Data Summary

The following tables provide key quantitative data for this compound, facilitating easy reference and comparison.

Physical and Chemical Properties
Property Value Source
Molecular Formula C₁₈H₁₆N₄O₃S
Molecular Weight 368.41 g/mol
Appearance White to beige solid powder[4]
Purity ≥98% (HPLC)
Solubility DMSO: ≥10 mg/mL
CAS Number 1232410-49-9
Biological Activity
Target Assay Type Value Source
ATR Kᵢ (cell-free)13 nM[3]
ATR IC₅₀ (cell-free)26 nM[5]
ATM Kᵢ (cell-free)16 μM
DNA-PK Kᵢ (cell-free)2.2 μM
mTOR Kᵢ (cell-free)>1 μM
PI3Kγ Kᵢ (cell-free)3.9 μM[6]
H2AX Cell Growth IC₅₀800 nM[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.

  • Compound Addition: The following day, add this compound at the desired concentrations to a final volume of 200 µL per well.

  • Incubation: Incubate the cells for 96 hours.

  • MTS Reagent Addition: Add 40 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1 hour at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Western Blotting

This protocol outlines the general steps for assessing protein phosphorylation changes induced by this compound.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk1, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the DNA Damage Response Pathway

VE821_Mechanism_of_Action cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Replication Stress, DSBs, UV) ATR_complex ATR-ATRIP Complex DNA_Damage->ATR_complex activates CHK1 CHK1 ATR_complex->CHK1 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis VE821 This compound VE821->ATR_complex inhibits VE821_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTS, MTT) treatment->viability western Western Blot Analysis (e.g., p-Chk1, γH2AX) treatment->western flow Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis flow->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.